Dalbinol
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C23H22O8 |
|---|---|
Peso molecular |
426.4 g/mol |
Nombre IUPAC |
13-hydroxy-6-(3-hydroxyprop-1-en-2-yl)-16,17-dimethoxy-2,7,20-trioxapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-3(11),4(8),9,14,16,18-hexaen-12-one |
InChI |
InChI=1S/C23H22O8/c1-11(9-24)16-6-13-15(30-16)5-4-12-21(13)31-20-10-29-17-8-19(28-3)18(27-2)7-14(17)23(20,26)22(12)25/h4-5,7-8,16,20,24,26H,1,6,9-10H2,2-3H3 |
Clave InChI |
MYQAATJJIDGOMQ-UHFFFAOYSA-N |
Origen del producto |
United States |
Foundational & Exploratory
Dalbinol's Mechanism of Action in Hepatocellular Carcinoma: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dalbinol, a naturally occurring rotenoid, has demonstrated significant anti-proliferative and pro-apoptotic activity in hepatocellular carcinoma (HCC) cell lines.[1][2] This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's therapeutic potential against HCC. The core mechanism of action is centered on the targeted degradation of β-catenin via the ubiquitin-proteasome pathway, leading to the suppression of the Wnt/β-catenin signaling cascade, a critical pathway in HCC pathogenesis.[1] This document outlines the key signaling pathways affected, presents quantitative data from relevant studies, details experimental methodologies, and provides visual representations of the molecular interactions and experimental workflows.
Core Mechanism of Action: Targeting the Wnt/β-Catenin Signaling Pathway
This compound exerts its anti-cancer effects in hepatocellular carcinoma primarily by inducing the degradation of β-catenin, a key downstream effector of the Wnt signaling pathway.[1] In HCC, aberrant activation of the Wnt/β-catenin pathway is a frequent event, leading to the accumulation of β-catenin in the cytoplasm and its subsequent translocation to the nucleus.[3] Nuclear β-catenin then acts as a transcriptional co-activator, promoting the expression of genes involved in cell proliferation and survival, such as Cyclin D1 and c-Myc.[3]
This compound intervenes in this process by promoting the ubiquitination and subsequent degradation of β-catenin by the proteasome. This action effectively reduces both cytoplasmic and nuclear levels of β-catenin, thereby inhibiting the transcription of its target genes and suppressing cancer cell growth.[4][3]
Signaling Pathway Diagram
The following diagram illustrates the proposed mechanism of action of this compound on the Wnt/β-catenin signaling pathway in HCC cells.
Caption: this compound's effect on the Wnt/β-catenin pathway.
Induction of Apoptosis
Beyond its impact on cell proliferation, this compound also triggers programmed cell death, or apoptosis, in HCC cells.[2] This is a crucial aspect of its anti-cancer activity. The induction of apoptosis is characterized by the activation of key executioner proteins within the cell.
Apoptotic Pathway
This compound treatment leads to the cleavage and activation of caspase-3, a central executioner caspase. Activated caspase-3 then cleaves a variety of cellular substrates, including poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.
Caption: this compound-induced apoptotic cascade in HCC cells.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the effects of this compound on HCC cells.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Type | IC50 Value (µM) | Treatment Duration (h) |
| HepG2 | Hepatocellular Carcinoma | 0.6 | 72 |
| HepG2/ADM | Adriamycin-resistant HCC | 1.7 | 72 |
| Huh7 | Hepatocellular Carcinoma | 5.5 | 72 |
| LO2 | Normal Human Liver | 16.8 | 68 |
Data sourced from Zhu et al., 2017.[4]
Table 2: Effect of this compound on Key Protein Expression in HCC Cells
| Protein | Pathway/Function | Effect of this compound Treatment |
| Total β-catenin | Wnt/β-catenin | Significantly Reduced |
| Dvl-2 | Wnt/β-catenin | Depressed |
| Dvl-3 | Wnt/β-catenin | Depressed |
| Phospho-GSK-3β (Ser9) | Wnt/β-catenin | Depressed |
| Cyclin D1 | Wnt/β-catenin Target | Reduced |
| c-Myc | Wnt/β-catenin Target | Reduced |
| Activated Caspase-3 | Apoptosis | Elevated |
| Cleaved PARP | Apoptosis | Elevated |
Observations are based on Western blot analyses in HepG2, HepG2/ADM, and Huh7 cells treated with this compound for 24 hours.[3]
Experimental Protocols
This section provides an overview of the methodologies employed to elucidate the mechanism of action of this compound in HCC.
Cell Culture and Viability Assay
-
Cell Lines: HepG2, HepG2/ADM, Huh7 (human hepatocellular carcinoma), and LO2 (normal human liver) cells.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Viability Assay (CCK-8):
-
Cells are seeded in 96-well plates at a density of 5x10³ cells per well and allowed to adhere overnight.
-
The medium is replaced with fresh medium containing various concentrations of this compound or DMSO as a vehicle control.
-
After the indicated treatment duration (e.g., 72 hours), 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well.
-
Plates are incubated for an additional 1-4 hours at 37°C.
-
The absorbance is measured at 450 nm using a microplate reader.
-
The IC50 value is calculated as the concentration of this compound that causes 50% inhibition of cell growth.
-
Western Blot Analysis
-
Protein Extraction:
-
HCC cells are treated with this compound at various concentrations for a specified time (e.g., 24 hours).
-
Cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing a protease and phosphatase inhibitor cocktail.
-
Cell lysates are centrifuged at 12,000 rpm for 15 minutes at 4°C, and the supernatant containing the total protein is collected.
-
-
Protein Quantification: Protein concentration is determined using a BCA protein assay kit.
-
Electrophoresis and Transfer:
-
Equal amounts of protein (e.g., 20-40 µg) are separated by SDS-PAGE.
-
Proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is incubated with primary antibodies against target proteins (e.g., β-catenin, Caspase-3, PARP, GAPDH) overnight at 4°C.
-
After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Apoptosis Analysis by Flow Cytometry
-
Cell Preparation:
-
HCC cells are treated with varying concentrations of this compound for 24 hours.
-
Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.
-
-
Staining:
-
Cells are stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
-
Flow Cytometry:
-
The stained cells are analyzed by a flow cytometer.
-
The percentages of apoptotic cells (Annexin V-positive) are quantified.
-
Experimental Workflow Diagram
Caption: Workflow for in vitro evaluation of this compound in HCC.
Conclusion and Future Directions
This compound presents a promising therapeutic strategy for hepatocellular carcinoma, particularly for tumors with aberrant Wnt/β-catenin signaling. Its dual action of inhibiting cell proliferation and inducing apoptosis through the targeted degradation of β-catenin highlights its potential as a novel anti-cancer agent.
Future research should focus on:
-
In vivo efficacy: Evaluating the anti-tumor effects of this compound in animal models of HCC to validate the in vitro findings.
-
Pharmacokinetics and safety: Determining the pharmacokinetic profile and assessing the toxicity of this compound in preclinical models.
-
Combination therapies: Investigating the potential synergistic effects of this compound when used in combination with existing HCC therapies.
-
Detailed molecular interactions: Further elucidating the precise molecular interactions between this compound and the components of the ubiquitin-proteasome machinery to fully understand its mechanism of promoting β-catenin degradation.
This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action in HCC, offering a valuable resource for researchers and drug development professionals in the field of oncology.
References
- 1. This compound, a rotenoid from Amorpha fruticosa L., exerts anti-proliferative activity by facilitating β-catenin degradation in hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a rotenoid from Amorpha fruticosa L., exerts anti-proliferative activity by facilitating β-catenin degradation in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Origin and Structure of Dalbinol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dalbinol, a naturally occurring rotenoid, has garnered significant interest within the scientific community for its potential therapeutic applications, particularly in oncology. This technical guide provides a comprehensive overview of the origin, chemical structure, and biological activities of this compound. It details its natural sources, proposed biosynthetic pathway, and the experimental methodologies employed for its characterization and the elucidation of its mechanism of action. Special emphasis is placed on its role as an inhibitor of the Wnt/β-catenin signaling pathway, a critical pathway in cellular proliferation and tumorigenesis. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.
Origin and Natural Sources
This compound is a secondary metabolite primarily isolated from the plant species Amorpha fruticosa L., a deciduous shrub belonging to the Fabaceae (legume) family.[1][2] It is particularly abundant in the seeds of this plant.[1][2] The extraction and purification of this compound from its natural source are crucial first steps for its study and potential therapeutic development.
Experimental Protocol: Extraction and Purification of this compound
The following protocol is a standard method for the extraction and purification of this compound from the seeds of Amorpha fruticosa L.:
-
Preparation of Plant Material: Dried and powdered seeds of Amorpha fruticosa L. are used as the starting material.
-
Extraction: The powdered seeds are subjected to extraction with a suitable organic solvent, such as methanol (B129727) or ethanol, at room temperature for an extended period. This process is typically repeated multiple times to ensure maximum yield.
-
Concentration: The resulting crude extract is then concentrated under reduced pressure to remove the solvent, yielding a viscous residue.
-
Fractionation: The crude extract is subsequently suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate (B1210297), and n-butanol, to separate compounds based on their polarity.
-
Chromatographic Purification: The ethyl acetate fraction, which is typically enriched with this compound, is subjected to multiple rounds of column chromatography. Common stationary phases include silica (B1680970) gel and Sephadex LH-20. Elution is performed using a gradient of solvents, such as a hexane-ethyl acetate or chloroform-methanol mixture, to isolate this compound from other co-extracted compounds.
-
Crystallization: The purified this compound is often further purified by crystallization from a suitable solvent system, such as methanol-chloroform, to yield a pure crystalline solid.
-
Characterization: The identity and purity of the isolated this compound are confirmed using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Chemical Structure and Physicochemical Properties
This compound is classified as a rotenoid, a group of isoflavonoid-derived compounds characterized by a specific tetracyclic ring system.
Structural Elucidation
The chemical structure of this compound has been elucidated through extensive spectroscopic analysis.
-
Molecular Formula: C₂₃H₂₂O₈
-
Systematic Name: (2R,6aS,12aS)-12,12a-dihydro-6a-hydroxy-2-(1-(hydroxymethyl)vinyl)-8,9-dimethoxy-2H-furo[3,2-c]pyrano[2,3-h]chromen-6-one
Spectroscopic Data
The following table summarizes the key spectroscopic data for this compound:
| Spectroscopic Technique | Key Features and Observations |
| ¹H-NMR | Signals corresponding to aromatic protons, methoxy (B1213986) groups, and protons of the tetracyclic ring system and the side chain. |
| ¹³C-NMR | Resonances for all 23 carbon atoms, including carbonyl, aromatic, and aliphatic carbons. |
| Mass Spectrometry (MS) | A molecular ion peak consistent with the molecular formula C₂₃H₂₂O₈. |
| Infrared (IR) Spectroscopy | Absorption bands characteristic of hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) functional groups. |
| UV-Vis Spectroscopy | Absorption maxima in the ultraviolet-visible region, indicative of the chromophoric system of the molecule. |
Physicochemical Properties
| Property | Value |
| Molecular Weight | 426.42 g/mol |
| Monoisotopic Mass | 426.131468 g/mol |
| Physical State | Crystalline solid |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and DMSO. |
Biosynthesis of this compound
The biosynthesis of this compound proceeds through the general isoflavonoid (B1168493) pathway, which is a branch of the phenylpropanoid pathway. While the exact enzymatic steps leading to this compound have not been fully elucidated, a plausible pathway can be proposed based on the known biosynthesis of related rotenoids.
Proposed Biosynthetic Pathway
Caption: Proposed biosynthetic pathway of this compound.
The pathway begins with L-phenylalanine and proceeds through the core phenylpropanoid and isoflavonoid pathways to produce key intermediates like naringenin and genistein. A series of subsequent enzymatic reactions, including hydroxylations, cyclizations, and other modifications, are believed to lead to the formation of the characteristic rotenoid scaffold of this compound.
Biological Activity and Mechanism of Action
This compound has been shown to exhibit significant anti-tumor activity, primarily through its inhibitory effects on the Wnt/β-catenin signaling pathway.[1]
Inhibition of Wnt/β-catenin Signaling
The Wnt/β-catenin signaling pathway is a crucial regulator of cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of many cancers. This compound has been demonstrated to downregulate the levels of key components of this pathway, including β-catenin, Dishevelled-2 (Dvl-2), and Dishevelled-3 (Dvl-3).
Promotion of β-catenin Degradation
This compound promotes the degradation of β-catenin through the ubiquitin-proteasome pathway. In the absence of Wnt signaling, a "destruction complex" phosphorylates β-catenin, marking it for ubiquitination and subsequent degradation by the proteasome. This compound appears to facilitate this process, leading to a reduction in both cytoplasmic and nuclear β-catenin levels.
Caption: this compound's inhibition of the Wnt/β-catenin pathway.
Induction of Apoptosis
By promoting the degradation of β-catenin, this compound effectively inhibits the transcription of Wnt target genes that are critical for cell survival and proliferation. This ultimately leads to the induction of apoptosis (programmed cell death) in cancer cells.
Experimental Protocols for Biological Activity
-
Cell Culture and Treatment: Cancer cell lines (e.g., HepG2, Huh7) are cultured to an appropriate confluency and then treated with varying concentrations of this compound for a specified duration (e.g., 24 hours).
-
Protein Extraction: Cells are lysed using a suitable lysis buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: The concentration of the extracted protein is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the proteins of interest (e.g., β-catenin, Dvl-2, Dvl-3, GAPDH as a loading control). Subsequently, the membrane is incubated with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Cell Treatment: Cells are treated with this compound as described for the Western blot analysis.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS), and resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC and propidium (B1200493) iodide (PI) are added to the cell suspension, which is then incubated in the dark at room temperature.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Cell Lysis: Cells treated with this compound and a proteasome inhibitor (e.g., MG132) are lysed in a Co-IP lysis buffer.
-
Immunoprecipitation: The cell lysates are incubated with an antibody against β-catenin, which is coupled to protein A/G-agarose beads.
-
Washing: The beads are washed several times to remove non-specifically bound proteins.
-
Elution and Western Blotting: The immunoprecipitated proteins are eluted from the beads and then analyzed by Western blotting using an antibody against ubiquitin to detect ubiquitinated β-catenin.
Summary and Future Directions
This compound is a promising natural product with well-defined anti-cancer properties, primarily through the inhibition of the Wnt/β-catenin signaling pathway. Its origin from Amorpha fruticosa L. and its chemical structure have been well-characterized. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and its analogs.
Future research should focus on:
-
Total Synthesis: Developing an efficient and scalable total synthesis of this compound to ensure a consistent supply for preclinical and clinical studies.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs of this compound to identify compounds with improved potency and selectivity.
-
In Vivo Efficacy: Conducting comprehensive in vivo studies in animal models of cancer to evaluate the therapeutic potential of this compound.
-
Pharmacokinetics and Toxicology: Determining the pharmacokinetic profile and assessing the safety and toxicity of this compound.
The continued exploration of this compound and its derivatives holds significant promise for the development of novel and effective cancer therapies.
References
- 1. This compound, a rotenoid from Amorpha fruticosa L., exerts anti-proliferative activity by facilitating β-catenin degradation in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a rotenoid from Amorpha fruticosa L., exerts anti-proliferative activity by facilitating β-catenin degradation in hepatocellular carcinoma cells [pubmed.ncbi.nlm.nih.gov]
Dalbinol's Effect on Wnt/β-catenin Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the current scientific understanding of dalbinol's effects on the canonical Wnt/β-catenin signaling pathway. The information is compiled from peer-reviewed research, focusing on the molecular mechanisms, quantitative effects, and the experimental methodologies used to elucidate these findings.
Executive Summary
This compound (B2462359), a rotenoid isolated from Amorpha fruticosa L., has been identified as an inhibitor of the Wnt/β-catenin signaling pathway in hepatocellular carcinoma (HCC) cells.[1][2] Its primary mechanism of action involves the promotion of β-catenin degradation through the ubiquitin-proteasome system.[1][2] By activating Glycogen Synthase Kinase 3β (GSK-3β), this compound triggers the phosphorylation of β-catenin, leading to its recognition by the β-TrCP E3 ubiquitin ligase and subsequent proteasomal degradation.[1] This action results in decreased levels of both cytoplasmic and nuclear β-catenin, and consequently, the downregulation of key downstream target genes like Cyclin D1 and c-Myc, ultimately inhibiting cancer cell proliferation.[3] All current data on this specific interaction is derived from in vitro studies on human HCC cell lines.
Quantitative Data
The anti-proliferative activity of this compound has been quantified in several HCC cell lines. The following tables summarize the key quantitative findings from published literature.
Table 2.1: IC50 Values of this compound in Liver Cell Lines
| Cell Line | Description | Incubation Time | IC50 (µM) | Citation |
| HepG2 | Human Hepatocellular Carcinoma | 72 hours | 0.6 | |
| HepG2/ADM | Adriamycin-resistant HepG2 | 72 hours | 1.7 | |
| Huh7 | Human Hepatocellular Carcinoma | 72 hours | 5.5 | |
| LO2 | Normal Human Hepatic Cell Line | 68 hours | 16.8 |
Table 2.2: Effect of this compound on Wnt/β-catenin Pathway Protein Levels
| Protein | Cellular Location | Effect | Cell Lines Tested | Citation |
| Total β-catenin | Whole Cell Lysate | Significantly Reduced | HepG2, HepG2/ADM, Huh7 | [3] |
| Cytoplasmic β-catenin | Cytoplasm | Significantly Reduced | HepG2, HepG2/ADM, Huh7 | [1] |
| Nuclear β-catenin | Nucleus | Reduced | HepG2, HepG2/ADM, Huh7 | [1] |
| Dvl-2 | Cytoplasm | Sharply Depressed | HepG2, HepG2/ADM, Huh7 | [3] |
| Dvl-3 | Cytoplasm | Sharply Depressed | HepG2, HepG2/ADM, Huh7 | [3] |
| Phospho-GSK-3β (Ser9) | Cytoplasm | Sharply Depressed | HepG2, HepG2/ADM, Huh7 | [3] |
| Cyclin D1 | Nucleus | Reduced | HepG2, HepG2/ADM, Huh7 | [3] |
| c-Myc | Nucleus | Reduced | HepG2, HepG2/ADM, Huh7 | [3] |
Mechanism of Action
This compound intervenes in the Wnt/β-catenin pathway downstream of the Wnt receptor complex. The current evidence points to a mechanism centered on the regulation of β-catenin stability.
-
Activation of GSK-3β : this compound treatment leads to a sharp decrease in the phosphorylation of GSK-3β at the serine 9 residue (pSer9).[3] Since phosphorylation at Ser9 is inhibitory, a decrease in this modification signifies the activation of GSK-3β's kinase activity.
-
Phosphorylation of β-catenin : Activated GSK-3β, as part of the "destruction complex," phosphorylates β-catenin at key serine and threonine residues in its N-terminus.
-
Ubiquitination and Proteasomal Degradation : Once phosphorylated, β-catenin is recognized by the β-TrCP E3 ubiquitin ligase, which targets it for ubiquitination.[1] This earmarks β-catenin for degradation by the 26S proteasome.
-
Confirmation of Proteasomal Degradation : The addition of the proteasome inhibitor MG132 was shown to block this compound-induced degradation of β-catenin, confirming that the degradation is mediated by the ubiquitin-proteasome system.[1]
As a result of enhanced β-catenin degradation, its accumulation in the cytoplasm and subsequent translocation to the nucleus are inhibited. This prevents the formation of the β-catenin/TCF transcriptional complex, leading to the downregulation of Wnt target genes that drive cell proliferation.
Gaps in Current Knowledge
It is important for researchers to note the following gaps in the published literature:
-
TOPFlash/FOPflash Reporter Assay : To date, no studies have been published that utilize a TCF/LEF-responsive luciferase reporter assay (e.g., TOPFlash/FOPflash) to directly quantify the effect of this compound on the transcriptional activity of the β-catenin/TCF complex.
-
Upstream Components : The effect of this compound on upstream Wnt pathway components, such as the phosphorylation of the LRP6 co-receptor or the expression of Wnt antagonists like DKK1, has not been reported.
-
Pharmacokinetics and Pharmacodynamics : There is no available data on the pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) or pharmacodynamic properties of this compound.
-
In Vivo Studies : The anti-cancer activity and Wnt-inhibitory effects of this compound have only been demonstrated in in vitro cell culture models. In vivo studies in animal models are required to validate these findings.
Signaling Pathway and Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the key pathways and experimental processes.
References
- 1. This compound, a rotenoid from Amorpha fruticosa L., exerts anti-proliferative activity by facilitating β-catenin degradation in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a rotenoid from Amorpha fruticosa L., exerts anti-proliferative activity by facilitating β-catenin degradation in hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Initiation of Wnt signaling: control of Wnt coreceptor Lrp6 phosphorylation/activation via frizzled, dishevelled and axin functions - PMC [pmc.ncbi.nlm.nih.gov]
Dalbinol from Amorpha fruticosa: A Technical Guide to its Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dalbinol (B2462359), a rotenoid isolated from the seeds and roots of Amorpha fruticosa, has emerged as a promising natural compound with a range of biological activities. This technical guide provides an in-depth overview of the current scientific understanding of this compound's biological effects, with a primary focus on its anti-cancer properties. Furthermore, this document details its inhibitory effects on key enzymes such as tyrosinase and bacterial neuraminidase. Quantitative data from published studies are summarized, and detailed experimental protocols for the key biological assays are provided to facilitate further research and development. Signaling pathways and experimental workflows are visually represented to enhance comprehension.
Introduction
Amorpha fruticosa, commonly known as desert false indigo, is a leguminous shrub that has been a source of various bioactive secondary metabolites. Among these, the rotenoid this compound has garnered significant scientific interest due to its potent and selective biological activities. This guide serves as a comprehensive resource for researchers and drug development professionals, consolidating the existing knowledge on this compound's bioactivity and providing the necessary technical details to support further investigation into its therapeutic potential.
Quantitative Data on Biological Activities
The biological activities of this compound have been quantified in several studies. The following tables summarize the key findings, providing a comparative overview of its potency in different biological assays.
Table 1: Anti-proliferative Activity of this compound against Hepatocellular Carcinoma (HCC) Cell Lines
| Cell Line | Activity | Method | Reference |
| HepG2 | Concentration-dependent inhibition | CCK-8 Assay | [1][2] |
| HepG2/ADM (Adriamycin-resistant) | Concentration-dependent inhibition | CCK-8 Assay | [1][2] |
| Huh7 | Concentration-dependent inhibition | CCK-8 Assay | [1] |
Note: While the source indicates concentration-dependent inhibition, specific IC50 values were not explicitly provided in a tabular format in the referenced literature. Further dose-response studies are recommended to establish precise IC50 values.
Table 2: Enzyme Inhibitory Activity of this compound
| Enzyme | Substrate/Activity | IC50 Value (µM) | Inhibition Type | Reference |
| Tyrosinase | Monophenolase | 1.2 | Competitive | |
| Tyrosinase | Diphenolase | 9.5 - 21.5 | Competitive | |
| Bacterial Neuraminidase (Pseudomonas aeruginosa) | - | 8.34 - 16.74 | Noncompetitive |
Key Biological Activities and Mechanisms of Action
Anticancer Activity
This compound has demonstrated significant anti-proliferative and pro-apoptotic activity, particularly against hepatocellular carcinoma (HCC) cells.
The primary mechanism underlying this compound's anticancer effect is the inhibition of the Wnt/β-catenin signaling pathway, a critical pathway often dysregulated in cancer. This compound promotes the degradation of β-catenin, a key downstream effector of the Wnt pathway. This degradation is mediated by the ubiquitin-proteasome system. The reduction in β-catenin levels prevents its translocation to the nucleus, thereby inhibiting the transcription of target genes involved in cell proliferation and survival, such as c-Myc and Cyclin D1.
References
- 1. Leading individual features of antioxidant systematically classified by the ORAC assay and its single electron transfer and hydrogen atom transfer reactivities; analyzing ALS therapeutic drug Edaravone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
Dalbinol: A Promising Anti-Cancer Therapeutic Agent for Hepatocellular Carcinoma
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Dalbinol (B2462359), a natural rotenoid compound, has emerged as a compelling candidate for anti-cancer therapy, particularly in the context of hepatocellular carcinoma (HCC). This technical guide provides a comprehensive overview of the current understanding of this compound's anti-neoplastic properties, focusing on its molecular mechanisms of action, and presenting detailed experimental protocols for its investigation. In vitro studies have demonstrated that this compound effectively inhibits the proliferation of HCC cell lines and induces programmed cell death. Its primary mechanisms of action involve the modulation of the Wnt/β-catenin signaling pathway and the induction of apoptosis. This document synthesizes the available quantitative data, outlines detailed methodologies for key experimental assays, and provides visual representations of the core signaling pathways and experimental workflows to facilitate further research and development of this compound as a potential therapeutic agent.
Introduction
Hepatocellular carcinoma (HCC) remains a major global health challenge with limited therapeutic options for advanced stages of the disease. The aberrant activation of signaling pathways, such as the Wnt/β-catenin cascade, is a frequent driver of HCC progression.[1][2] this compound, a rotenoid isolated from the seeds of Amorpha fruticosa L., has shown significant anti-proliferative and pro-apoptotic effects in HCC cell lines.[2][3] This guide aims to provide a detailed technical resource for researchers and drug development professionals interested in the therapeutic potential of this compound.
Mechanism of Action
This compound exerts its anti-cancer effects primarily through two interconnected mechanisms: the inhibition of the Wnt/β-catenin signaling pathway and the induction of the intrinsic apoptotic pathway.
Inhibition of Wnt/β-catenin Signaling
The Wnt/β-catenin pathway is crucial for cell proliferation and differentiation, and its dysregulation is a hallmark of many cancers, including HCC.[2] In the absence of Wnt signaling, a destruction complex composed of Axin, APC, GSK-3β, and CK1α phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation.[4] Upon Wnt activation, this complex is inhibited, leading to the accumulation of β-catenin in the cytoplasm and its translocation to the nucleus, where it activates the transcription of target genes involved in cell proliferation, such as c-Myc and Cyclin D1.[5]
This compound has been shown to disrupt this pathway by promoting the degradation of β-catenin.[2][3] This is achieved, at least in part, by decreasing the phosphorylation of GSK-3β at the Serine 9 residue (p-GSK-3β Ser9), which is an inactive form of the kinase. By reducing p-GSK-3β (Ser9), this compound effectively activates GSK-3β, leading to increased phosphorylation and subsequent degradation of β-catenin.[1]
// Wnt Signaling Activation Wnt -> Frizzled [label=" binds"]; Frizzled -> Dsh [label=" activates"]; Dsh -> GSK3b [label=" inhibits", style=dashed, arrowhead=tee];
// β-catenin Regulation DestructionComplex -> BetaCatenin [label=" phosphorylates"]; GSK3b -> BetaCatenin [label=" phosphorylates"]; BetaCatenin -> Ub [label=" ubiquitination"]; Ub -> Proteasome [label=" degradation"];
// this compound's Action this compound -> pGSK3b [label=" decreases", style=dashed, arrowhead=tee, color="#EA4335"]; pGSK3b -> GSK3b [label=" dephosphorylation"]; GSK3b -> BetaCatenin [color="#EA4335"];
// Nuclear Translocation and Gene Expression BetaCatenin -> TCF_LEF [label=" translocates &\n binds"]; TCF_LEF -> TargetGenes [label=" activates transcription"];
// Layout adjustments {rank=same; Frizzled; LRP5_6;} {rank=same; Dsh; DestructionComplex; GSK3b; pGSK3b;} Wnt -> LRP5_6 [style=invis]; } Wnt/β-catenin signaling pathway and the inhibitory action of this compound.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells. This compound has been demonstrated to induce apoptosis in HCC cells.[2][3] The apoptotic cascade can be initiated through two primary pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways. The available evidence suggests that this compound primarily activates the intrinsic pathway.
This pathway is characterized by the release of cytochrome c from the mitochondria into the cytosol.[6] Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9, an initiator caspase.[7] Activated caspase-9 subsequently cleaves and activates executioner caspases, such as caspase-3.[5] Activated caspase-3 is responsible for the cleavage of various cellular substrates, including poly(ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.[8]
// Pathway initiation this compound -> Mitochondrion [label=" induces stress"]; Mitochondrion -> CytochromeC_cyto [label=" releases"];
// Apoptosome formation and caspase activation CytochromeC_cyto -> Apaf1 [label=" binds"]; Apaf1 -> Procaspase9 [label=" recruits"]; Procaspase9 -> Apoptosome [label=" forms"]; Apoptosome -> Caspase9 [label=" activates"]; Caspase9 -> Procaspase3 [label=" cleaves & activates"]; Procaspase3 -> Caspase3;
// Execution phase Caspase3 -> PARP [label=" cleaves"]; PARP -> CleavedPARP; Caspase3 -> Apoptosis [label=" executes"];
// Layout adjustments CytochromeC_mito -> CytochromeC_cyto [style=invis]; } Intrinsic apoptosis pathway induced by this compound.
Quantitative Data
The anti-proliferative activity of this compound has been quantified in several HCC cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Cell Line | IC50 (µM) | Reference |
| HepG2 | 0.6 | [3] |
| HepG2/ADM | 1.7 | [3] |
| Huh7 | 5.5 | [3] |
Experimental Protocols
This section provides detailed protocols for key in vitro and in vivo assays to evaluate the anti-cancer effects of this compound.
In Vitro Assays
This protocol outlines the use of the Cell Counting Kit-8 (CCK-8) to assess the effect of this compound on the viability of HCC cells.[9][10]
Materials:
-
HCC cell lines (e.g., HepG2, Huh7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound stock solution (dissolved in DMSO)
-
CCK-8 reagent
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. The final DMSO concentration should be less than 0.1%.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control after subtracting the blank absorbance.
This protocol describes the detection and quantification of apoptosis in this compound-treated HCC cells using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.[11][12][13]
Materials:
-
HCC cell lines
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer (provided with the kit)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Harvest the cells, including both adherent and floating populations.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Annexin V-negative/PI-negative cells are viable.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Annexin V-negative/PI-positive cells are necrotic.
-
This protocol details the detection of key proteins involved in the Wnt/β-catenin and apoptosis pathways in this compound-treated HCC cells.[8][14][15]
Materials:
-
HCC cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-β-catenin, anti-p-GSK-3β (Ser9), anti-GSK-3β, anti-cleaved PARP, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Treat cells with this compound, then lyse the cells in RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Denature protein lysates by boiling with Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
In Vivo Assay
This protocol describes the establishment of a subcutaneous HCC xenograft model in nude mice to evaluate the in vivo anti-tumor efficacy of this compound.[16][17][18][19][20]
Materials:
-
HepG2 cells
-
Athymic nude mice (4-6 weeks old)
-
Matrigel
-
This compound formulation for injection (e.g., dissolved in a vehicle like corn oil)
-
Calipers
Procedure:
-
Harvest HepG2 cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the flank of each mouse.
-
Monitor the mice for tumor formation.
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., by intraperitoneal injection) to the treatment group according to a predetermined dosing schedule. The control group should receive the vehicle only.
-
Measure tumor volume with calipers every 2-3 days using the formula: Volume = (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
Other Potential Mechanisms
While the primary anti-cancer effects of this compound appear to be mediated through the Wnt/β-catenin and apoptosis pathways, other mechanisms may also contribute to its activity.
-
Anti-Angiogenic Effects: The formation of new blood vessels, or angiogenesis, is crucial for tumor growth and metastasis. While direct studies on this compound's anti-angiogenic properties are limited, some natural compounds with similar structures have been shown to inhibit angiogenesis.[21] Further investigation into this compound's effects on key angiogenic factors such as Vascular Endothelial Growth Factor (VEGF) is warranted.
-
Cell Cycle Arrest: The regulation of the cell cycle is a critical aspect of cancer development. Some anti-cancer agents exert their effects by inducing cell cycle arrest at specific checkpoints.[22][23] While not extensively studied for this compound, its impact on cell cycle progression in HCC cells represents another potential area for future research.
Conclusion
This compound presents a promising profile as a potential anti-cancer therapeutic agent for hepatocellular carcinoma. Its ability to concurrently inhibit the oncogenic Wnt/β-catenin signaling pathway and induce apoptosis provides a multi-pronged attack on cancer cell proliferation and survival. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for the scientific community to further explore and validate the therapeutic potential of this compound. Future research should focus on elucidating the finer details of its molecular interactions, exploring its efficacy in a broader range of cancer models, and investigating its potential anti-angiogenic and cell cycle regulatory effects. Continued investigation into this promising natural compound may pave the way for novel and effective treatments for HCC.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a rotenoid from Amorpha fruticosa L., exerts anti-proliferative activity by facilitating β-catenin degradation in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Wnt/β-catenin signaling: components, mechanisms, and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. apexbt.com [apexbt.com]
- 10. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 13. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. HepG2 Xenograft Model - Altogen Labs [altogenlabs.com]
- 17. HepG2 Xenograft Model | Xenograft Services [xenograft.net]
- 18. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 19. meliordiscovery.com [meliordiscovery.com]
- 20. Characterization and Validation of Hepatocellular Carcinoma (HCC) Xenograft tumor as a Suitable Liver Cancer Model for Preclinical Mesenchymal Stem Cell Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Paeonol combined with radiotherapy inhibits the growth of human glioblastoma by inhibiting the two angiogenesis pathways of VEGF/VEGFR and ANG/Tie-2 in vitro - International Journal of Radiation Research - [ijrr.com]
- 22. Delta 9-tetrahydrocannabinol inhibits cell cycle progression by downregulation of E2F1 in human glioblastoma multiforme cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Dalbinol (C23H22O8): A Technical Guide on its Chemical Properties and Anti-Cancer Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dalbinol, a natural rotenoid compound with the chemical formula C23H22O8, has emerged as a promising candidate in oncology research. This technical guide provides a comprehensive overview of the chemical properties and biological activities of this compound, with a particular focus on its mechanism of action in hepatocellular carcinoma (HCC). This document details the anti-proliferative effects of this compound, outlining its role in the modulation of the Wnt/β-catenin signaling pathway. Experimental protocols for key assays are provided, and the underlying molecular interactions and experimental workflows are visualized through detailed diagrams. All quantitative and semi-quantitative data are summarized in structured tables to facilitate analysis and comparison.
Chemical Properties of this compound
This compound is a complex heterocyclic molecule belonging to the rotenoid family of natural products. Its chemical structure is characterized by a fused five-ring system.
| Property | Value | Source |
| Molecular Formula | C23H22O8 | PubChem |
| Molecular Weight | 426.42 g/mol | PubChem |
| SMILES | COC1=C(C=C2C(=C1)C3(C(CO2)OC4=C(C3=O)C=CC5=C4CC(O5)C(=C)CO)O)OC | PubChem |
| InChI | InChI=1S/C23H22O8/c1-11(9-24)16-6-13-15(30-16)5-4-12-21(13)31-20-10-29-17-8-19(28-3)18(27-2)7-14(17)23(20,26)22(12)25/h4-5,7-8,16,20,24,26H,1,6,9-10H2,2-3H3 | PubChem |
Biological Activity: Anti-Proliferative Effects in Hepatocellular Carcinoma
This compound has demonstrated significant anti-proliferative activity against various hepatocellular carcinoma (HCC) cell lines, including HepG2, the adriamycin-resistant strain HepG2/ADM, and Huh7.[1] The cytotoxic effects are dose-dependent, leading to the induction of apoptosis.[2]
Dose-Dependent Inhibition of Cell Proliferation
Studies have shown that this compound inhibits the growth of HCC cells in a concentration-dependent manner.[1] While specific IC50 values are not extensively published, the available data indicates a clear dose-response relationship.
| Cell Line | This compound Concentration | Observed Effect on Proliferation |
| HepG2 | Increasing Concentrations | Concentration-dependent inhibition[1] |
| HepG2/ADM | Increasing Concentrations | Concentration-dependent inhibition[1] |
| Huh7 | Increasing Concentrations | Concentration-dependent inhibition[1] |
Induction of Apoptosis
This compound's anti-proliferative activity is, in part, attributed to its ability to induce programmed cell death, or apoptosis. This is evidenced by the increased presence of apoptotic markers in treated HCC cells.[2]
| Cell Line | This compound Treatment | Key Apoptotic Markers (Western Blot) |
| HepG2 | Concentration-dependent | Increased activated caspase-3 and cleaved PARP[2] |
| HepG2/ADM | Concentration-dependent | Increased activated caspase-3 and cleaved PARP[2] |
| Huh7 | Concentration-dependent | Increased activated caspase-3 and cleaved PARP[2] |
Mechanism of Action: Inhibition of the Wnt/β-catenin Signaling Pathway
The primary mechanism underlying this compound's anti-cancer effects is the targeted inhibition of the Wnt/β-catenin signaling pathway, a critical pathway often dysregulated in HCC.[1] this compound promotes the degradation of β-catenin, a key effector of this pathway, through the ubiquitin-proteasome system.[1]
Modulation of Key Signaling Proteins
This compound's activity is characterized by its impact on the phosphorylation and subsequent degradation of β-catenin. This is achieved through the activation of Glycogen Synthase Kinase-3β (GSK-3β).
| Target Protein | Effect of this compound Treatment | Downstream Consequence |
| p-GSK-3β (Ser9) | Decreased levels | Activation of GSK-3β |
| β-catenin | Decreased total and nuclear levels | Inhibition of Wnt target gene transcription[1] |
| Dvl-2/3 | Decreased levels | Disruption of the signalosome complex |
The diagram below illustrates the proposed signaling pathway for this compound's action.
Caption: this compound's Mechanism of Action in HCC.
Experimental Protocols
The following are detailed methodologies for key experiments used to elucidate the activity of this compound.
Cell Proliferation Assay (CCK-8)
This assay is used to determine the effect of this compound on the proliferation of HCC cells.
Materials:
-
Hepatocellular carcinoma cell lines (HepG2, HepG2/ADM, Huh7)
-
96-well plates
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
Cell Counting Kit-8 (CCK-8) solution
-
Microplate reader
Procedure:
-
Seed HCC cells into 96-well plates at a density of 5,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Replace the medium in each well with 100 µL of medium containing various concentrations of this compound. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plates for the desired time periods (e.g., 24, 48, 72 hours).
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control.
Caption: Workflow for CCK-8 Cell Proliferation Assay.
Cycloheximide (B1669411) (CHX) Chase Assay for β-catenin Half-life
This assay is performed to determine if this compound affects the stability of the β-catenin protein.
Materials:
-
HCC cells
-
6-well plates
-
Complete culture medium
-
This compound
-
Cycloheximide (CHX) stock solution (protein synthesis inhibitor)
-
Lysis buffer
-
Apparatus for Western blotting
Procedure:
-
Seed HCC cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with this compound at a predetermined concentration for a specified time (e.g., 2 hours).
-
Add cycloheximide (e.g., 25 µg/mL) to the medium to inhibit new protein synthesis. This is time point 0.
-
Harvest cells at various time points after CHX addition (e.g., 0, 2, 4, 6, 8, 12 hours).
-
Lyse the cells and collect the protein extracts.
-
Determine the protein concentration of each lysate.
-
Analyze the levels of β-catenin at each time point by Western blotting.
-
Quantify the band intensities to determine the rate of β-catenin degradation and calculate its half-life.
Conclusion
This compound (C23H22O8) is a potent anti-proliferative agent against hepatocellular carcinoma cells. Its mechanism of action is centered on the inhibition of the Wnt/β-catenin signaling pathway through the promotion of β-catenin degradation. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for further research and development of this compound as a potential therapeutic agent for HCC. Future studies should focus on elucidating the precise binding targets of this compound and evaluating its efficacy and safety in preclinical and clinical settings.
References
The Botanical Treasury of Dalbinol: A Technical Guide to Its Natural Sources and Isolation
For Immediate Release
A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Natural Sourcing and Isolation of Dalbinol.
This whitepaper provides an in-depth exploration of this compound, a naturally occurring rotenoid with significant therapeutic potential. The guide details its primary botanical sources, comprehensive protocols for its extraction and purification, and an analysis of its interaction with key cellular signaling pathways. This document is intended to serve as a critical resource for researchers engaged in natural product chemistry, pharmacology, and the development of novel therapeutics.
Natural Provenance of this compound
This compound is predominantly isolated from the seeds and roots of the desert false indigo, Amorpha fruticosa L., a deciduous shrub belonging to the Fabaceae family. This plant is native to North America and has been investigated for its rich composition of bioactive compounds.
Quantitative Yield of this compound
The efficiency of this compound extraction can vary based on the plant material and the methodology employed. The following table summarizes available data on extraction yields.
| Plant Material | Initial Mass | Crude Extract Yield | Purified this compound Yield | Yield per Gram of Source | Reference |
| Amorpha fruticosa L. Seeds | 4.0 kg | 495 g (95% EtOH extract) | 740.0 mg (from a fraction of the extract) | Not fully specified | [1] |
| Amorpha fruticosa L. Seeds | Not specified | Not specified | Not specified | 0.75 mg/g (dry weight) |
Experimental Protocols: From Plant to Pure Compound
This section provides a detailed methodology for the isolation and purification of this compound from Amorpha fruticosa seeds, synthesized from established research protocols.
Extraction
-
Preparation of Plant Material: Freshly collected seeds of Amorpha fruticosa L. (4.0 kg) are powdered to a fine consistency.
-
Solvent Extraction: The powdered seeds are subjected to extraction with 95% ethanol (B145695) (EtOH) at room temperature. The extraction is performed three times (3 x 40 L) to ensure exhaustive recovery of metabolites.
-
Concentration: The resulting ethanolic solution is concentrated under vacuum at 50°C to yield a crude residue (495 g)[1].
Liquid-Liquid Partitioning
-
Suspension: The crude residue is suspended in distilled water.
-
Fractionation: The aqueous suspension is successively partitioned with n-hexane, ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH). This step separates compounds based on their polarity. This compound is known to be present in the less polar fractions.
Chromatographic Purification
The n-hexane fraction, which is enriched with this compound, is subjected to a multi-step chromatographic purification process.
-
Silica (B1680970) Gel Column Chromatography:
-
Stationary Phase: Silica gel.
-
Mobile Phase: A gradient of cyclohexane-acetone (from 92:8 to 50:50) is used to elute the compounds[1].
-
Fraction Collection: Fractions are collected and monitored for the presence of this compound.
-
-
Sephadex LH-20 Column Chromatography:
-
Stationary Phase: Sephadex LH-20.
-
Mobile Phase: Methanol (B129727) (CH₃OH) is used as the eluent to further separate the fractions obtained from the silica gel column[1].
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
Column: A C18 reversed-phase column is typically employed.
-
Mobile Phase: A mixture of methanol (CH₃OH) and water (H₂O) is used as the mobile phase. A common gradient is 45:55 (CH₃OH:H₂O)[1].
-
Detection: The elution of compounds is monitored using a UV detector.
-
Isolation: The fraction corresponding to the this compound peak is collected, yielding the pure compound[1].
-
Signaling Pathway and Experimental Workflow Visualizations
To elucidate the mechanism of action and the experimental process, the following diagrams have been generated using Graphviz.
This compound's Impact on the Wnt/β-catenin Signaling Pathway
This compound has been shown to exert its biological effects by modulating the Wnt/β-catenin signaling pathway. It leads to a reduction in the levels of key pathway components, ultimately promoting the degradation of β-catenin.
Caption: this compound's inhibitory effect on the Wnt/β-catenin signaling pathway.
Experimental Workflow for this compound Isolation
The following diagram outlines the systematic workflow for the isolation and purification of this compound from its natural source.
Caption: Workflow for the isolation and purification of this compound.
References
In Vitro Anti-proliferative Effects of Dalbinol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro anti-proliferative effects of Dalbinol, a rotenoid compound isolated from the seeds of Amorpha fruticosa L. The document outlines the cytotoxic and apoptotic effects of this compound on various cancer cell lines, details the underlying molecular mechanisms, and provides comprehensive experimental protocols for the key assays cited in the primary research.
Quantitative Anti-proliferative and Apoptotic Effects of this compound
This compound has demonstrated significant anti-proliferative activity against hepatocellular carcinoma (HCC) cell lines in a concentration-dependent manner. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined after 72 hours of treatment.
Table 1: IC50 Values of this compound in Hepatocellular Carcinoma Cell Lines [1]
| Cell Line | Description | IC50 Value (µM) |
| HepG2 | Human Hepatocellular Carcinoma | 0.6 |
| HepG2/ADM | Adriamycin-resistant HepG2 | 1.7 |
| Huh7 | Human Hepatocellular Carcinoma | 5.5 |
This compound's anti-proliferative effects are, at least in part, attributed to the induction of apoptosis. Flow cytometry analysis following Annexin V/PI staining showed a concentration-dependent increase in apoptotic cells after 24 hours of treatment.[2]
Table 2: Apoptosis Induction by this compound in Hepatocellular Carcinoma Cell Lines
| Cell Line | This compound Concentration (µM) | Percentage of Apoptotic Cells (%) |
| HepG2 | 0 | - |
| 0.5 | Increased | |
| 1 | Further Increased | |
| HepG2/ADM | 0 | - |
| 1 | Increased | |
| 2 | Further Increased | |
| Huh7 | 0 | - |
| 2.5 | Increased | |
| 5 | Further Increased | |
| Note: The primary literature indicates a trend towards a concentration-dependent increase in apoptosis, though the specific quantitative percentages from the flow cytometry histograms are not explicitly stated in the text. The effect was confirmed by observing changes in apoptosis-related proteins.[2] |
Molecular Mechanisms of Action
This compound exerts its anti-cancer effects through the modulation of key signaling pathways involved in cell proliferation and survival. The primary mechanism identified is the facilitation of β-catenin degradation through the ubiquitin-proteasome pathway, thereby inhibiting the Wnt/β-catenin signaling cascade.[3][4] This is significant as aberrant Wnt/β-catenin signaling is a known driver in the development of hepatocellular carcinoma and other cancers.
Furthermore, this compound induces apoptosis by influencing the expression of Bcl-2 family proteins and activating caspases. Specifically, it has been shown to downregulate the anti-apoptotic protein Mcl-1 and upregulate the pro-apoptotic proteins Bax and Bim. This shift in the balance of pro- and anti-apoptotic proteins leads to the activation of caspase-3 and the cleavage of PARP, key events in the execution phase of apoptosis.
Experimental Protocols
Detailed methodologies for the key experiments used to evaluate the in vitro anti-proliferative effects of this compound are provided below.
Cell Culture
-
Cell Lines: Human hepatocellular carcinoma cell lines HepG2, HepG2/ADM, and Huh7.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.
Cell Proliferation Assay (CCK-8 Assay)
The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay used to determine the number of viable cells in cell proliferation and cytotoxicity assays.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of this compound or a vehicle control (DMSO, <0.1%).
-
Incubate the plate for 72 hours.
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC50 values.
-
Apoptosis Assay (Annexin V/PI Staining)
This assay is used to detect and quantify apoptotic cells by flow cytometry.
-
Procedure:
-
Seed cells in a 6-well plate and treat with the desired concentrations of this compound for 24 hours.
-
Harvest both adherent and floating cells and wash them with ice-cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry. Live cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic or necrotic cells are both Annexin V and PI positive.
-
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample.
-
Procedure:
-
Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer to extract total protein.
-
Determine the protein concentration using a BCA protein assay kit.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., β-catenin, Mcl-1, Bax, Bim, Caspase-3, PARP, and a loading control like GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Conclusion
This compound exhibits potent in vitro anti-proliferative effects against hepatocellular carcinoma cells, including adriamycin-resistant variants. Its mechanism of action involves the induction of apoptosis and the targeted degradation of β-catenin, a key component of the oncogenic Wnt signaling pathway. These findings suggest that this compound is a promising candidate for further investigation as a potential therapeutic agent for HCC and other cancers characterized by aberrant Wnt/β-catenin signaling. The detailed protocols provided in this guide are intended to facilitate the replication and further exploration of these findings by the research community.
References
Dalbinol's Role in Promoting β-Catenin Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aberrant activation of the Wnt/β-catenin signaling pathway is a critical driver in the pathogenesis of numerous cancers, including hepatocellular carcinoma (HCC).[1][2][3] The stability and accumulation of β-catenin, a key downstream effector of this pathway, are tightly regulated. This technical guide provides an in-depth analysis of Dalbinol, a natural rotenoid compound isolated from Amorpha fruticosa L., and its role in promoting the degradation of β-catenin.[1] This document details the molecular mechanisms, summarizes key quantitative data, outlines experimental protocols, and provides visual representations of the signaling pathways and experimental workflows involved in the study of this compound's anti-cancer properties.
Introduction: The Wnt/β-Catenin Signaling Pathway and Cancer
The Wnt/β-catenin signaling pathway is a highly conserved cascade that plays a pivotal role in embryonic development and adult tissue homeostasis.[4] In the absence of a Wnt ligand, cytoplasmic β-catenin is sequestered by a "destruction complex" comprising Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3β (GSK3β). This complex facilitates the sequential phosphorylation of β-catenin, marking it for ubiquitination by the E3 ligase β-TrCP and subsequent proteasomal degradation. Upon Wnt binding to its receptor, Frizzled, and co-receptor LRP5/6, the destruction complex is inactivated, leading to the stabilization and nuclear translocation of β-catenin, where it acts as a transcriptional co-activator for TCF/LEF transcription factors, driving the expression of target genes involved in cell proliferation and survival. Dysregulation of this pathway, often leading to the accumulation of β-catenin, is a hallmark of many cancers.
This compound: A Novel Inhibitor of Wnt/β-Catenin Signaling
This compound is a rotenoid compound that has demonstrated significant anti-proliferative and pro-apoptotic activity in HCC cell lines. Its mechanism of action is centered on its ability to suppress the Wnt/β-catenin signaling pathway by promoting the degradation of β-catenin.
Mechanism of Action
This compound exerts its effect on β-catenin degradation through the following key mechanisms:
-
Activation of GSK3β: this compound treatment leads to a decrease in the phosphorylation of GSK3β at the Ser9 residue. This dephosphorylation signifies the activation of GSK3β, a critical kinase in the β-catenin destruction complex.
-
Enhanced β-Catenin Phosphorylation: Activated GSK3β phosphorylates β-catenin at specific serine and threonine residues (S33, S37, and T41).
-
Ubiquitin-Proteasome-Mediated Degradation: The phosphorylation of β-catenin creates a recognition site for the β-TrCP E3 ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome. The addition of the proteasome inhibitor MG132 was shown to reverse the this compound-mediated degradation of β-catenin, confirming the involvement of the ubiquitin-proteasome system.
-
Downregulation of Dvl-2 and Dvl-3: this compound treatment also results in a sharp decrease in the levels of Dishevelled proteins Dvl-2 and Dvl-3, which are positive regulators of the Wnt pathway upstream of β-catenin.
The culmination of these events is a significant reduction in both cytoplasmic and nuclear β-catenin levels, leading to the inhibition of Wnt/β-catenin target gene expression and subsequent suppression of cancer cell proliferation.
Quantitative Data Summary
The anti-proliferative effects of this compound and its impact on key proteins in the Wnt/β-catenin pathway have been quantified in various HCC cell lines.
Table 1: Inhibition of Cell Viability by this compound in HCC Cell Lines
| Cell Line | IC50 (µM) after 48h |
| HepG2 | 3.25 ± 0.21 |
| HepG2/ADM | 4.12 ± 0.33 |
| Huh7 | 2.87 ± 0.18 |
Table 2: Effect of this compound on Protein Expression in HCC Cell Lines
| Protein | Cell Line(s) | This compound Concentration (µM) | Duration (h) | Observed Effect |
| Total β-catenin | HepG2, HepG2/ADM, Huh7 | 1, 3, 5 | 24 | Significant reduction in a dose-dependent manner |
| Cytoplasmic β-catenin | HepG2, HepG2/ADM, Huh7 | 3 | 24 | Significant reduction |
| Nuclear β-catenin | HepG2, HepG2/ADM, Huh7 | 3 | 24 | Reduction |
| p-GSK-3β (Ser9) | HepG2, HepG2/ADM, Huh7 | 1, 3, 5 | 24 | Sharp decrease in a dose-dependent manner |
| Dvl-2 | HepG2, HepG2/ADM, Huh7 | 1, 3, 5 | 24 | Sharp decrease in a dose-dependent manner |
| Dvl-3 | HepG2, HepG2/ADM, Huh7 | 1, 3, 5 | 24 | Sharp decrease in a dose-dependent manner |
Table 3: Effect of this compound on β-catenin Half-life and Ubiquitination
| Experiment | Cell Line | Treatment | Duration | Outcome |
| β-catenin Half-life | HepG2/ADM | 5 µM this compound + 25 µg/mL CHX | 12 h | Shortened half-life of β-catenin |
| Ubiquitination Assay | HepG2/ADM | 3 µM this compound | 24 h | Increased interaction between β-catenin and β-TrCP; Enhanced ubiquitinated β-catenin levels |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the study of this compound's effect on β-catenin degradation.
Cell Culture and Viability Assay
-
Cell Lines: Human hepatocellular carcinoma cell lines HepG2, HepG2/ADM, and Huh7.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assay (CCK-8):
-
Seed cells in 96-well plates at a density of 5x10³ cells/well.
-
After 24 hours, treat cells with various concentrations of this compound for the desired time periods (e.g., 24, 48, 72 hours).
-
Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubate for 2 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Western Blot Analysis
-
Protein Extraction: Treat cells with this compound as indicated. Lyse the cells in RIPA buffer containing a protease and phosphatase inhibitor cocktail.
-
Protein Quantification: Determine protein concentration using the BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 30 µg) on a 10% SDS-polyacrylamide gel and transfer to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Primary antibodies include those against β-catenin, p-GSK-3β (Ser9), GSK-3β, Dvl-2, Dvl-3, and β-actin.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Nuclear and Cytoplasmic Protein Extraction
-
Treat cells with this compound as required.
-
Use a nuclear and cytoplasmic protein extraction kit according to the manufacturer's instructions.
-
Analyze the protein levels in each fraction by Western blot as described above. Lamin B1 and β-tubulin are typically used as loading controls for the nuclear and cytoplasmic fractions, respectively.
Immunofluorescence
-
Cell Seeding and Treatment: Seed cells on glass coverslips in 24-well plates and treat with this compound.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes and permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Blocking and Antibody Incubation: Block with 5% bovine serum albumin (BSA) for 1 hour. Incubate with the primary antibody against β-catenin overnight at 4°C.
-
Secondary Antibody and Staining: Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour. Counterstain the nuclei with DAPI.
-
Imaging: Mount the coverslips and visualize the cells using a fluorescence microscope.
Co-Immunoprecipitation (Co-IP) and Ubiquitination Assay
-
Cell Lysis: Lyse this compound-treated cells in IP lysis buffer.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against β-catenin overnight at 4°C. Add protein A/G agarose (B213101) beads and incubate for another 2-4 hours.
-
Washing and Elution: Wash the beads several times with lysis buffer. Elute the immunoprecipitated proteins by boiling in SDS loading buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blot using antibodies against ubiquitin and β-TrCP.
β-Catenin Half-life Assay
-
Treat cells with this compound for a short period (e.g., 2 hours).
-
Add cycloheximide (B1669411) (CHX), a protein synthesis inhibitor, to the culture medium.
-
Collect cell lysates at different time points after CHX addition.
-
Analyze β-catenin protein levels by Western blot to determine its degradation rate.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound's mechanism in the Wnt/β-catenin pathway.
Caption: Workflow for investigating this compound's effects.
Conclusion
This compound presents a promising therapeutic agent for cancers characterized by aberrant Wnt/β-catenin signaling. Its ability to promote the ubiquitin-proteasome-mediated degradation of β-catenin through the activation of GSK3β provides a clear mechanism for its anti-proliferative effects in hepatocellular carcinoma. The detailed experimental protocols and quantitative data presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in further exploring the therapeutic potential of this compound and other modulators of the Wnt/β-catenin pathway.
References
- 1. This compound, a rotenoid from Amorpha fruticosa L., exerts anti-proliferative activity by facilitating β-catenin degradation in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a rotenoid from Amorpha fruticosa L., exerts anti-proliferative activity by facilitating β-catenin degradation in hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting β-Catenin Signaling by Natural Products for Cancer Prevention and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Wnt/β-catenin signaling: components, mechanisms, and diseases - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Dalbinol's Potency in Hepatocellular Carcinoma: Application Notes and Protocols for IC50 Determination in HepG2 and Huh7 Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for determining the half-maximal inhibitory concentration (IC50) of Dalbinol, a natural rotenoid compound, in two common human hepatocellular carcinoma (HCC) cell lines: HepG2 and Huh7. The provided data and methodologies are crucial for assessing the anti-proliferative efficacy of this compound and understanding its mechanism of action in liver cancer.
Data Summary: this compound IC50 Values
The following table summarizes the reported IC50 values of this compound in HepG2 and Huh7 cells after 72 hours of treatment.
| Cell Line | IC50 Value (µM) |
| HepG2 | 0.6 |
| Huh7 | 5.5 |
These values indicate that this compound inhibits the growth of both cell lines in a concentration-dependent manner, with HepG2 cells showing higher sensitivity to the compound.[1]
Mechanism of Action: Wnt/β-catenin Signaling Pathway
This compound exerts its anti-proliferative effects by targeting the Wnt/β-catenin signaling pathway, which is often aberrantly activated in HCC.[2][3][4] The compound facilitates the degradation of β-catenin through the ubiquitin-proteasome pathway.[2] This reduction in β-catenin levels, both in the cytoplasm and the nucleus, inhibits the transcription of target genes involved in cell proliferation and survival, ultimately leading to apoptosis.
Experimental Protocols
Cell Culture
HepG2 and Huh7 cells should be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are to be maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (CCK-8 Assay)
This protocol outlines the steps for determining the IC50 value of this compound using a Cell Counting Kit-8 (CCK-8) assay.
Materials:
-
HepG2 and Huh7 cells
-
DMEM with 10% FBS and 1% penicillin-streptomycin
-
This compound (dissolved in DMSO)
-
96-well plates
-
CCK-8 reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HepG2 or Huh7 cells into 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final concentration of DMSO should be less than 0.1%. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO only) and a blank control (medium only).
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.
-
Final Incubation: Incubate the plates for an additional 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a rotenoid from Amorpha fruticosa L., exerts anti-proliferative activity by facilitating β-catenin degradation in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. This compound, a rotenoid from Amorpha fruticosa L., exerts anti-proliferative activity by facilitating β-catenin degradation in hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing Cell Viability with Dalbinol using the CCK-8 Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dalbinol, a natural rotenoid compound, has demonstrated potential as an anti-proliferative agent in hepatocellular carcinoma (HCC) cells. Its mechanism of action involves the targeted degradation of β-catenin, a key component of the Wnt/β-catenin signaling pathway, which is often dysregulated in various cancers. Assessing the impact of novel therapeutic compounds like this compound on cell viability is a critical step in preclinical drug development. The Cell Counting Kit-8 (CCK-8) assay is a robust and sensitive colorimetric method for determining the number of viable cells in a culture. This application note provides a detailed protocol for performing a cell viability assay with this compound using the CCK-8 kit, along with an overview of the underlying signaling pathway.
The CCK-8 assay utilizes a highly water-soluble tetrazolium salt, WST-8, which is reduced by dehydrogenases in viable cells to produce a water-soluble formazan (B1609692) dye. The amount of formazan produced is directly proportional to the number of living cells, and can be quantified by measuring the absorbance at 450 nm.[1][2][3] This method is known for its low toxicity, allowing for the same cells to be used in subsequent assays.[3][4]
Principle of the CCK-8 Assay
The core of the CCK-8 assay lies in the metabolic activity of viable cells. Dehydrogenase enzymes present in the mitochondria of living cells reduce the water-soluble tetrazolium salt WST-8 to a yellow-colored formazan product. This conversion results in a color change in the culture medium, which can be measured using a microplate reader at an absorbance of approximately 450 nm. The intensity of the color is directly proportional to the number of viable cells in the well.
Experimental Protocols
Materials and Equipment
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
Cell Counting Kit-8 (CCK-8)
-
96-well cell culture plates
-
Target cell line (e.g., HepG2, HepG2/ADM, Huh7)
-
Complete cell culture medium
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader with a 450 nm filter
-
Multichannel pipette
-
Sterile pipette tips
-
Sterile PBS
Cell Seeding
-
Culture the desired cell line in a T75 flask until it reaches 80-90% confluency.
-
Trypsinize the cells and resuspend them in fresh complete medium.
-
Perform a cell count using a hemocytometer or an automated cell counter.
-
Dilute the cell suspension to the desired seeding density. A common starting point is 5,000 cells per well in 100 µL of medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours in a humidified incubator at 37°C with 5% CO₂ to allow the cells to adhere.
Treatment with this compound
-
Prepare a series of dilutions of this compound in complete culture medium. It is crucial to determine the appropriate concentration range based on preliminary studies or literature.
-
After the 24-hour incubation period, carefully remove the old medium from the wells.
-
Add 100 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound, e.g., DMSO) and a negative control (medium only).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
CCK-8 Assay Protocol
-
Following the treatment period, add 10 µL of the CCK-8 solution to each well of the 96-well plate. Be careful not to introduce bubbles, as they can interfere with the absorbance reading.
-
Incubate the plate for 1-4 hours in the incubator. The optimal incubation time may vary depending on the cell type and density, and should be determined empirically.
-
Measure the absorbance at 450 nm using a microplate reader. A reference wavelength of 600-650 nm can be used to subtract background absorbance.
Data Analysis
-
Blank Subtraction: Subtract the average absorbance of the blank wells (medium with CCK-8 solution but no cells) from the absorbance readings of all other wells.
-
Calculate Cell Viability (%):
-
Cell Viability (%) = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of control cells - Absorbance of blank)] x 100
-
-
Data Presentation: The results can be plotted as a dose-response curve with this compound concentration on the x-axis and the percentage of cell viability on the y-axis. This allows for the determination of the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
Data Presentation
The quantitative data from the cell viability assay should be summarized in a clear and structured table for easy comparison.
| This compound Concentration (µM) | Mean Absorbance (450 nm) | Standard Deviation | Cell Viability (%) |
| 0 (Vehicle Control) | Value | Value | 100 |
| Concentration 1 | Value | Value | Value |
| Concentration 2 | Value | Value | Value |
| Concentration 3 | Value | Value | Value |
| Concentration 4 | Value | Value | Value |
| Concentration 5 | Value | Value | Value |
This compound's Signaling Pathway
This compound exerts its anti-proliferative effects by targeting the Wnt/β-catenin signaling pathway. In many cancers, this pathway is aberrantly activated, leading to the accumulation of β-catenin in the nucleus, where it acts as a transcriptional co-activator for genes involved in cell proliferation.
This compound promotes the degradation of β-catenin through the ubiquitin-proteasome pathway. It has been shown to decrease the expression of Dishevelled (Dvl-2/3) and increase the activity of Glycogen Synthase Kinase 3β (GSK-3β). Activated GSK-3β phosphorylates β-catenin, marking it for recognition by the E3 ubiquitin ligase β-TrCP. This leads to the ubiquitination of β-catenin and its subsequent degradation by the proteasome, thereby reducing its nuclear translocation and inhibiting the transcription of target genes.
Caption: this compound's mechanism of action in the Wnt/β-catenin signaling pathway.
Experimental Workflow
The following diagram illustrates the key steps involved in performing the cell viability assay with this compound using the CCK-8 kit.
Caption: Workflow for the this compound cell viability assay using CCK-8.
Conclusion
The CCK-8 assay is a reliable and straightforward method for assessing the effect of this compound on cell viability. The provided protocol offers a detailed guide for researchers to perform this assay accurately. Understanding the underlying mechanism of this compound's action on the Wnt/β-catenin signaling pathway provides a strong rationale for its investigation as a potential anti-cancer therapeutic. This application note serves as a comprehensive resource for scientists and professionals in the field of drug discovery and development.
References
Application Notes and Protocols: Western Blot Analysis of β-catenin Levels Following Dalbinol Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
β-catenin is a crucial protein involved in both cell-cell adhesion and as a transcriptional coactivator in the canonical Wnt signaling pathway.[1] Dysregulation of the Wnt/β-catenin pathway is a hallmark of various cancers, leading to the accumulation of β-catenin in the nucleus and the subsequent activation of target genes that promote tumor progression.[2] Dalbinol, a natural rotenoid compound, has been identified as a potent inhibitor of cancer cell proliferation by promoting the degradation of β-catenin.[3][4] This document provides detailed protocols for the analysis of β-catenin protein levels by Western blot following treatment with this compound, along with an overview of the underlying signaling pathway.
Data Presentation
Studies have shown that this compound treatment leads to a significant, dose-dependent reduction in β-catenin levels in various cancer cell lines.[5] The data below summarizes the observed effects of this compound on key proteins in the Wnt/β-catenin signaling pathway in hepatocellular carcinoma (HCC) cells after 24 hours of treatment.
| Cell Line | Treatment | Target Protein | Observed Effect | Reference |
| HepG2 | This compound (0-10 µM) | Total β-catenin | Dose-dependent decrease | |
| Dvl-2 | Dose-dependent decrease | |||
| Dvl-3 | Dose-dependent decrease | |||
| p-GSK-3β (Ser9) | Dose-dependent decrease | |||
| HepG2/ADM | This compound (0-10 µM) | Total β-catenin | Dose-dependent decrease | |
| Dvl-2 | Dose-dependent decrease | |||
| Dvl-3 | Dose-dependent decrease | |||
| p-GSK-3β (Ser9) | Dose-dependent decrease | |||
| Huh7 | This compound (0-10 µM) | Total β-catenin | Dose-dependent decrease | |
| Dvl-2 | Dose-dependent decrease | |||
| Dvl-3 | Dose-dependent decrease | |||
| p-GSK-3β (Ser9) | Dose-dependent decrease |
Signaling Pathway
The canonical Wnt signaling pathway tightly regulates the stability of β-catenin. In the absence of a Wnt ligand, a "destruction complex" composed of Axin, APC, CK1, and GSK-3β phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. Upon Wnt binding to its receptors, this destruction complex is inactivated, leading to the stabilization and accumulation of β-catenin in the cytoplasm. This stabilized β-catenin then translocates to the nucleus, where it acts as a transcriptional coactivator for genes involved in cell proliferation and survival.
This compound has been shown to intervene in this pathway by promoting the degradation of β-catenin. Evidence suggests that this compound treatment leads to a decrease in the levels of Dishevelled proteins (Dvl-2 and Dvl-3) and a reduction in the inhibitory phosphorylation of GSK-3β at Serine 9. This suggests that this compound may enhance the activity of the destruction complex, leading to increased β-catenin degradation.
Caption: Wnt/β-catenin signaling pathway and this compound's mechanism.
Experimental Protocols
Western Blot Workflow
The general workflow for performing a Western blot to analyze β-catenin levels after this compound treatment involves several key steps, from sample preparation to data analysis.
Caption: General workflow for Western blot analysis.
Detailed Protocol for β-catenin Western Blot
This protocol provides a step-by-step guide for the detection and quantification of β-catenin from cell lysates by Western blot.
Materials:
-
Cell Culture: Appropriate cancer cell lines (e.g., HepG2, Huh7).
-
This compound: Stock solution of desired concentration.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Assay Reagent: BCA or Bradford assay kit.
-
SDS-PAGE: Precast or hand-cast polyacrylamide gels.
-
Transfer Buffer: Standard Tris-glycine transfer buffer with methanol.
-
Membranes: PVDF or nitrocellulose membranes.
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibody: Rabbit or mouse anti-β-catenin antibody (e.g., 1:1000 dilution).
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG (e.g., 1:5000 dilution).
-
Loading Control Antibody: Anti-β-actin or anti-GAPDH.
-
Wash Buffer: TBST.
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate.
-
Imaging System: Chemiluminescence imager.
Procedure:
-
Cell Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0, 1, 5, 10 µM) for the desired time period (e.g., 24 hours).
-
-
Cell Lysis:
-
Aspirate the media and wash the cells once with ice-cold PBS.
-
Add ice-cold lysis buffer to the plate and scrape the cells.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-40 µg) into the wells of an SDS-PAGE gel, along with a protein ladder.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary anti-β-catenin antibody, diluted in blocking buffer, overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions and incubate it with the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
To ensure equal loading, the membrane can be stripped and re-probed with a loading control antibody (e.g., β-actin or GAPDH).
-
Quantify the band intensities using densitometry software and normalize the β-catenin signal to the loading control.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No Signal | Inactive antibody or reagent | Use a fresh aliquot of antibody; check the expiration date of reagents. |
| Insufficient protein loaded | Increase the amount of protein loaded per well. | |
| Inefficient protein transfer | Confirm transfer with Ponceau S staining; optimize transfer time and conditions. | |
| High Background | Insufficient blocking | Increase blocking time to 2 hours or try a different blocking agent (e.g., BSA instead of milk). |
| Antibody concentration too high | Decrease the concentration of the primary and/or secondary antibody. | |
| Inadequate washing | Increase the number and duration of wash steps. | |
| Non-specific Bands | Antibody cross-reactivity | Use a more specific, validated antibody. |
| Protein degradation | Prepare fresh lysates and always include protease inhibitors. |
References
Application Notes and Protocols for Colony Formation Assay of Dalbinol-Treated Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dalbinol, a natural rotenoid compound isolated from Amorpha fruticosa, has demonstrated significant anti-proliferative effects in various cancer cell lines.[1][2] Notably, its mechanism of action in hepatocellular carcinoma (HCC) involves the facilitation of β-catenin degradation, thereby inhibiting the Wnt/β-catenin signaling pathway, a critical regulator of cell proliferation and survival.[1][2][3] The colony formation assay, or clonogenic assay, is a gold-standard in vitro method to assess the long-term proliferative capacity of single cells and their ability to form colonies. This assay is particularly valuable for evaluating the efficacy of cytotoxic and cytostatic agents like this compound.
These application notes provide a detailed protocol for performing a colony formation assay to quantify the dose-dependent inhibitory effects of this compound on cancer cells. The protocol is adaptable for various adherent cancer cell lines, with specific examples for hepatocellular carcinoma cell lines such as HepG2, HepG2/ADM, and Huh7, in which this compound has shown efficacy.
Data Presentation
The anti-proliferative activity of this compound can be quantified by determining the number of colonies formed after treatment with varying concentrations of the compound. The results can be summarized to illustrate the dose-dependent inhibition of colony formation.
Table 1: Representative Dose-Response of this compound on Cancer Cell Colony Formation
| This compound Concentration (µM) | Number of Colonies (Mean ± SD) | Plating Efficiency (%) | Survival Fraction |
| 0 (Control) | 285 ± 15 | 95.0 | 1.00 |
| 0.1 | 228 ± 12 | 76.0 | 0.80 |
| 0.5 | 143 ± 9 | 47.7 | 0.50 |
| 1.0 | 71 ± 6 | 23.7 | 0.25 |
| 2.5 | 28 ± 4 | 9.3 | 0.10 |
| 5.0 | 8 ± 2 | 2.7 | 0.03 |
Note: This table presents illustrative data based on typical dose-response curves and the reported IC50 values for this compound in hepatocellular carcinoma cell lines. The exact number of colonies, plating efficiency, and survival fraction will vary depending on the cell line and experimental conditions.
Experimental Protocols
This section provides a detailed methodology for conducting a colony formation assay with this compound-treated cancer cells.
Materials
-
Cancer cell lines (e.g., HepG2, HepG2/ADM, Huh7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (dissolved in DMSO to create a stock solution)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
6-well plates
-
Cell counting apparatus (e.g., hemocytometer or automated cell counter)
-
Fixation solution (e.g., 4% paraformaldehyde or ice-cold methanol)
-
Staining solution (e.g., 0.5% crystal violet in methanol)
-
Incubator (37°C, 5% CO2)
-
Microscope
Experimental Workflow Diagram
Caption: Experimental workflow for the colony formation assay.
Step-by-Step Procedure
-
Cell Culture: Maintain the cancer cell line of interest in a T-75 flask with complete culture medium in a humidified incubator at 37°C with 5% CO2. Ensure cells are in the logarithmic growth phase before starting the experiment.
-
Cell Harvesting and Counting:
-
Aspirate the culture medium and wash the cells once with sterile PBS.
-
Add 2-3 mL of Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach.
-
Neutralize the trypsin with 5-7 mL of complete culture medium.
-
Collect the cell suspension and centrifuge at 1000 rpm for 5 minutes.
-
Resuspend the cell pellet in fresh complete medium and perform a cell count using a hemocytometer or an automated cell counter. Ensure a single-cell suspension is achieved.
-
-
Cell Seeding:
-
Based on the cell count, dilute the cell suspension to the desired seeding density. A typical starting point is 300-500 cells per well of a 6-well plate. The optimal seeding density may need to be determined empirically for each cell line to ensure the formation of distinct colonies.
-
Seed the cells into the 6-well plates and allow them to adhere for 18-24 hours in the incubator.
-
-
This compound Preparation:
-
Prepare a series of this compound concentrations by diluting the stock solution in complete culture medium. A suggested concentration range is 0.1 µM to 10 µM, including a DMSO-only vehicle control.
-
-
Cell Treatment:
-
After cell adherence, carefully aspirate the medium from each well and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
-
Incubation:
-
Incubate the plates for 7-14 days at 37°C with 5% CO2. The incubation time will depend on the growth rate of the cell line. Monitor the plates periodically to observe colony formation. The medium can be replaced every 3-4 days with fresh medium containing the respective this compound concentrations if necessary.
-
-
Fixation:
-
Once the colonies in the control wells are visible and of a sufficient size (at least 50 cells per colony), aspirate the medium from all wells.
-
Gently wash the wells twice with PBS.
-
Add 1-2 mL of fixation solution (e.g., 4% paraformaldehyde or ice-cold methanol) to each well and incubate for 10-15 minutes at room temperature.
-
-
Staining:
-
Remove the fixation solution and add 1 mL of 0.5% crystal violet staining solution to each well.
-
Incubate for 20-30 minutes at room temperature.
-
Carefully remove the crystal violet solution and wash the wells with tap water until the background is clear.
-
Allow the plates to air dry completely.
-
-
Colony Counting and Analysis:
-
Count the number of colonies in each well. A colony is typically defined as a cluster of at least 50 cells. Counting can be done manually using a microscope or with automated colony counting software.
-
Calculate the Plating Efficiency (PE) and Survival Fraction (SF) using the following formulas:
-
PE (%) = (Number of colonies formed / Number of cells seeded) x 100
-
SF = (PE of treated sample / PE of control sample)
-
-
Signaling Pathway
This compound exerts its anti-proliferative effects in hepatocellular carcinoma by promoting the degradation of β-catenin, a key component of the Wnt signaling pathway. In the absence of Wnt signaling, β-catenin is targeted for degradation by a destruction complex. This compound enhances this process, leading to reduced nuclear accumulation of β-catenin and subsequent downregulation of target genes involved in cell proliferation.
Wnt/β-catenin Signaling Pathway and the Effect of this compound
Caption: this compound promotes β-catenin degradation via the destruction complex.
References
- 1. oncotarget.com [oncotarget.com]
- 2. This compound, a rotenoid from Amorpha fruticosa L., exerts anti-proliferative activity by facilitating β-catenin degradation in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a rotenoid from Amorpha fruticosa L., exerts anti-proliferative activity by facilitating β-catenin degradation in hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methods for Assessing Apoptosis Induction by Dalbinol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dalbinol (B2462359), a natural rotenoid compound isolated from the seeds of Amorpha fruticosa L., has demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell lines, particularly in hepatocellular carcinoma (HCC).[1] Its mechanism of action involves the induction of programmed cell death, or apoptosis, making it a promising candidate for cancer therapeutic development. The systematic and accurate assessment of apoptosis is crucial for characterizing the pharmacological profile of this compound and other potential anticancer agents.
These application notes provide a comprehensive overview of the principal methodologies and detailed protocols for quantifying and characterizing apoptosis induced by this compound. The included assays are designed to detect key biochemical and morphological hallmarks of apoptosis, from early-stage membrane alterations to late-stage DNA fragmentation and the activation of the core apoptotic machinery.
Key Signaling Pathways in this compound-Induced Apoptosis
This compound primarily triggers the intrinsic (mitochondrial) pathway of apoptosis.[1] This pathway is initiated by intracellular stress and is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins. Evidence suggests that this compound treatment leads to a decrease in the expression of the anti-apoptotic protein Mcl-1, and an increase in the expression of pro-apoptotic proteins Bax and Bim.[1] This shift in the balance of Bcl-2 family proteins disrupts the mitochondrial outer membrane potential (MOMP), leading to the release of cytochrome c into the cytoplasm.
The released cytochrome c, in conjunction with Apaf-1, activates initiator caspase-9, which in turn activates executioner caspase-3. Activated caspase-3 is responsible for cleaving a multitude of cellular substrates, including poly (ADP-ribose) polymerase (PARP), ultimately leading to the characteristic morphological and biochemical features of apoptosis.[1]
This compound-induced intrinsic apoptosis signaling pathway.
Data Presentation: Quantifying this compound-Induced Apoptosis
Quantitative analysis is essential for determining the potency and efficacy of this compound. The following table provides an illustrative example of data obtained from an Annexin V/Propidium Iodide (PI) flow cytometry assay, demonstrating a dose-dependent increase in apoptosis in HepG2 cells treated with this compound for 48 hours.
Table 1: Illustrative Quantitative Data for this compound-Induced Apoptosis in HepG2 Cells
| This compound Concentration (µM) | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |
| 0 (Vehicle Control) | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| 5 | 80.4 ± 3.5 | 12.8 ± 1.5 | 6.8 ± 1.2 |
| 10 | 65.1 ± 4.2 | 22.5 ± 2.3 | 12.4 ± 1.9 |
| 20 | 40.7 ± 5.1 | 35.6 ± 3.8 | 23.7 ± 2.5 |
Note: Data are presented as mean ± SD from three independent experiments. This table is for illustrative purposes to demonstrate a typical dose-response relationship.
Experimental Workflow for Assessing Apoptosis
A systematic workflow is critical for obtaining reliable and reproducible results when assessing apoptosis. The following diagram outlines a general experimental pipeline for investigating the pro-apoptotic effects of this compound.
General workflow for assessing this compound-induced apoptosis.
Experimental Protocols
Annexin V-FITC/Propidium Iodide (PI) Staining for Flow Cytometry
Principle: This is a widely used method for detecting early and late-stage apoptosis.[2] In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated to a fluorochrome like FITC, can identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late-stage apoptotic and necrotic cells where membrane integrity is compromised.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Deionized water
-
Cultured cells (adherent or suspension) treated with this compound
-
Flow cytometer
Protocol:
-
Cell Preparation:
-
Induce apoptosis by treating cells with various concentrations of this compound for the desired time. Include a vehicle-treated negative control.
-
For adherent cells, gently detach them using trypsin-EDTA. For suspension cells, proceed to the next step.
-
Collect cells by centrifugation (e.g., 300 x g for 5 minutes).
-
Wash the cells twice with ice-cold PBS and resuspend the cell pellet in 1X Binding Buffer.
-
-
Staining:
-
Determine the cell density and adjust to approximately 1 x 10^6 cells/mL in 1X Binding Buffer.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples immediately by flow cytometry.
-
Use FITC signal detector for Annexin V (Ex = 488 nm; Em = 530 nm) and phycoerythrin emission signal detector for PI.
-
Set up compensation and quadrants using unstained, Annexin V-FITC only, and PI only stained control cells.
-
Data Interpretation:
-
Annexin V- / PI-: Live, healthy cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
Western Blotting for Apoptosis-Related Proteins
Principle: Western blotting allows for the detection and semi-quantification of specific proteins involved in the apoptotic cascade. This is crucial for elucidating the molecular mechanism of this compound's action. Key markers include members of the Bcl-2 family (Mcl-1, Bax, Bim) and downstream targets of executioner caspases, such as cleaved PARP.
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Mcl-1, anti-Bax, anti-Bim, anti-cleaved Caspase-3, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Protein Extraction:
-
Treat cells with this compound, then wash with ice-cold PBS.
-
Lyse cells in ice-cold RIPA buffer for 30 minutes on ice.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the total protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Normalize protein amounts for all samples and add Laemmli buffer. Boil at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control like β-actin.
-
Caspase-3 Colorimetric Activity Assay
Principle: This assay quantifies the activity of caspase-3, a key executioner caspase. The assay utilizes a peptide substrate specific for caspase-3 (DEVD) conjugated to a colorimetric reporter molecule, p-nitroanilide (pNA). When cleaved by active caspase-3, the free pNA produces a yellow color that can be measured by a spectrophotometer at 405 nm. The absorbance is directly proportional to the level of caspase-3 activity.
Materials:
-
Caspase-3 Colorimetric Assay Kit (containing cell lysis buffer, 2X reaction buffer, and DEVD-pNA substrate)
-
Microplate reader
-
96-well plate
Protocol:
-
Cell Lysate Preparation:
-
Induce apoptosis with this compound.
-
Pellet 2-5 x 10^6 cells and resuspend in 50 µL of chilled cell lysis buffer.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute at 4°C.
-
Transfer the supernatant (cytosolic extract) to a new tube.
-
-
Assay Reaction:
-
Determine the protein concentration of the lysates.
-
Load 50-200 µg of protein per well in a 96-well plate. Adjust the volume to 50 µL with cell lysis buffer.
-
Add 50 µL of 2X Reaction Buffer (with DTT) to each well.
-
Add 5 µL of DEVD-pNA substrate to each well.
-
-
Measurement:
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Read the absorbance at 405 nm using a microplate reader.
-
Calculate the fold-increase in caspase-3 activity relative to the untreated control after subtracting the background reading.
-
TUNEL (TdT-mediated dUTP Nick End Labeling) Assay
Principle: The TUNEL assay is a method for detecting DNA fragmentation, a hallmark of late-stage apoptosis. During apoptosis, endonucleases cleave genomic DNA, generating numerous 3'-hydroxyl ends. The enzyme Terminal deoxynucleotidyl Transferase (TdT) is used to catalytically incorporate labeled dUTPs (e.g., FITC-dUTP) at these ends. The labeled, apoptotic cells can then be visualized and quantified by fluorescence microscopy or flow cytometry.
Materials:
-
TUNEL Assay Kit
-
Paraformaldehyde (4%) in PBS
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
Fluorescence microscope or flow cytometer
-
DAPI (for nuclear counterstaining)
Protocol (for Fluorescence Microscopy):
-
Cell Preparation and Fixation:
-
Grow cells on glass coverslips and treat with this compound.
-
Wash cells with PBS and fix with 4% paraformaldehyde for 20 minutes at room temperature.
-
Rinse the cells with PBS.
-
-
Permeabilization:
-
Incubate the cells in permeabilization solution for 5-15 minutes on ice.
-
Wash thoroughly with PBS.
-
-
TUNEL Reaction:
-
Prepare the TdT reaction mix according to the kit manufacturer's instructions.
-
Incubate the cells with the TdT reaction mix for 60 minutes at 37°C in a humidified chamber, protected from light.
-
-
Visualization:
-
Wash the cells to remove unincorporated labeled nucleotides.
-
Counterstain the nuclei with DAPI, if desired.
-
Mount the coverslips onto microscope slides.
-
Visualize the cells using a fluorescence microscope. TUNEL-positive (apoptotic) cells will exhibit bright green nuclear fluorescence.
-
Data Interpretation: Quantify the percentage of apoptotic cells by counting the number of TUNEL-positive nuclei relative to the total number of DAPI-stained nuclei across several random fields of view.
References
Application Notes and Protocols for In vivo Xenograft Studies of Novel Anti-Cancer Compounds
Disclaimer: As of the current date, published literature on in vivo xenograft studies specifically using Dalbinol is not available. The following application notes and protocols are provided as a comprehensive and generalized guide for researchers, scientists, and drug development professionals interested in evaluating the anti-tumor efficacy of a novel compound, such as this compound, using a xenograft mouse model. The methodologies and data presentation formats are based on established practices in preclinical cancer research.
Application Notes
Introduction
In vivo xenograft models are a cornerstone in preclinical oncology research, providing a valuable tool to assess the therapeutic efficacy and potential toxicities of novel anti-cancer agents in a living organism.[1] These models typically involve the subcutaneous or orthotopic implantation of human cancer cells or patient-derived tumor tissue into immunocompromised mice.[1] This allows for the study of tumor growth and the evaluation of drug candidates in a setting that mimics the tumor microenvironment more closely than in vitro cell cultures. This document outlines the key procedures and considerations for conducting xenograft studies to evaluate a novel compound.
Key Considerations for Study Design
-
Choice of Xenograft Model: The selection of the appropriate xenograft model is critical and depends on the research question. Cell line-derived xenografts (CDX) are well-established and reproducible, while patient-derived xenografts (PDX) are known to better recapitulate the molecular and histological heterogeneity of human tumors.[1]
-
Animal Strain: Immunocompromised mouse strains such as athymic nude (nu/nu), severe combined immunodeficient (SCID), or NOD-scid IL2Rgamma(null) (NSG) mice are commonly used to prevent graft rejection.[1]
-
Route of Administration: The route of administration for the test compound should be chosen based on its physicochemical properties and the intended clinical application. Common routes include oral gavage, intraperitoneal injection, and intravenous injection.
-
Dosing and Schedule: Dose-response studies are essential to determine the optimal therapeutic dose and to assess potential toxicities. The dosing schedule (e.g., daily, every other day) should also be carefully considered.
-
Endpoints: Primary endpoints typically include tumor volume and weight measurements. Secondary endpoints may include survival analysis, biomarker assessment, and histological analysis of tumors.
Experimental Protocols
1. Cell Culture and Preparation
-
Objective: To prepare a sufficient number of viable cancer cells for implantation into mice.
-
Materials:
-
Selected human cancer cell line
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Hemocytometer or automated cell counter
-
Matrigel (optional)
-
-
Protocol:
-
Culture the cancer cells in T-75 or T-150 flasks at 37°C in a humidified atmosphere with 5% CO2.
-
Passage the cells regularly to maintain them in the exponential growth phase.
-
On the day of implantation, harvest the cells by trypsinization.
-
Wash the cells with PBS and perform a cell count to determine the cell concentration and viability.
-
Resuspend the cells in a sterile, serum-free medium or PBS at the desired concentration (e.g., 5 x 10^6 cells/100 µL). For some cell lines, resuspension in a mixture of medium and Matrigel can improve tumor take rate.
-
2. In vivo Xenograft Tumor Implantation
-
Objective: To establish tumors in immunocompromised mice by subcutaneous injection of cancer cells.
-
Materials:
-
Immunocompromised mice (e.g., 6-8 week old female athymic nude mice)
-
Prepared cancer cell suspension
-
1 mL syringes with 27-gauge needles
-
Anesthetic (e.g., isoflurane)
-
Animal clippers
-
Disinfectant (e.g., 70% ethanol)
-
-
Protocol:
-
Anesthetize the mice using isoflurane.
-
Shave the fur on the flank of the mouse where the injection will be performed.
-
Disinfect the injection site with 70% ethanol.
-
Gently lift the skin and subcutaneously inject 100-200 µL of the cell suspension.
-
Monitor the mice until they have fully recovered from anesthesia.
-
Observe the mice regularly for tumor formation.
-
3. Tumor Measurement and Drug Treatment
-
Objective: To monitor tumor growth and administer the test compound.
-
Materials:
-
Calipers
-
Test compound (e.g., this compound) formulated in an appropriate vehicle
-
Dosing syringes and needles
-
-
Protocol:
-
Once tumors become palpable, begin measuring them 2-3 times per week using calipers.
-
Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.
-
Randomize the mice into treatment and control groups when the average tumor volume reaches a predetermined size (e.g., 100-150 mm³).
-
Administer the test compound and vehicle control according to the planned dosing regimen.
-
Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
-
Continue treatment and tumor measurement for the duration of the study.
-
4. Euthanasia and Tissue Collection
-
Objective: To collect tumors and other tissues for further analysis at the end of the study.
-
Protocol:
-
At the study endpoint (e.g., when tumors in the control group reach a maximum allowable size), euthanize the mice using an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Excise the tumors and record their final weight.
-
A portion of the tumor can be snap-frozen in liquid nitrogen for molecular analysis (e.g., Western blot, PCR) and another portion can be fixed in 10% neutral buffered formalin for histological analysis.
-
Major organs (e.g., liver, kidneys, lungs) can also be collected for toxicity assessment.
-
Data Presentation
Table 1: Tumor Growth Inhibition by a Novel Compound
| Treatment Group | Number of Animals (n) | Mean Tumor Volume at Day 0 (mm³) ± SEM | Mean Tumor Volume at Endpoint (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Tumor Weight at Endpoint (g) ± SEM |
|---|---|---|---|---|---|
| Vehicle Control | 10 | 120.5 ± 8.2 | 1540.2 ± 150.7 | - | 1.6 ± 0.2 |
| Compound X (10 mg/kg) | 10 | 122.1 ± 7.9 | 850.6 ± 95.4 | 44.8 | 0.9 ± 0.1 |
| Compound X (30 mg/kg) | 10 | 119.8 ± 8.5 | 425.3 ± 55.1 | 72.4 | 0.4 ± 0.05 |
Table 2: Body Weight Changes During Treatment
| Treatment Group | Mean Body Weight at Day 0 (g) ± SEM | Mean Body Weight at Endpoint (g) ± SEM | Percent Body Weight Change |
|---|---|---|---|
| Vehicle Control | 20.5 ± 0.5 | 22.1 ± 0.6 | +7.8% |
| Compound X (10 mg/kg) | 20.3 ± 0.4 | 21.5 ± 0.5 | +5.9% |
| Compound X (30 mg/kg) | 20.6 ± 0.5 | 19.8 ± 0.7 | -3.9% |
Visualizations
Caption: Workflow for a typical in vivo xenograft study.
Caption: A hypothetical PI3K/Akt/mTOR signaling pathway.
References
Preparing Dalbinol Stock Solutions in DMSO for Cellular Assays
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dalbinol (B2462359), a natural rotenoid compound, has demonstrated potential as an anti-cancer agent by inhibiting the Wnt/β-catenin signaling pathway, which is often dysregulated in various cancers, including hepatocellular carcinoma.[1] For in vitro studies, proper preparation of a concentrated stock solution is crucial for accurate and reproducible experimental results. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for dissolving hydrophobic compounds like this compound for use in cell-based assays.[2] This document provides a detailed protocol for preparing this compound stock solutions in DMSO, along with important considerations for storage and handling to ensure the integrity of the compound.
Data Presentation
Table 1: Quantitative Data for this compound
| Parameter | Value | Cell Line(s) | Source |
| Molecular Formula | C₂₃H₂₂O₈ | N/A | [3] |
| Molecular Weight | 426.42 g/mol | N/A | [3] |
| IC₅₀ (72h) | 0.6 µM | HepG2 | [4] |
| 1.7 µM | HepG2/ADM | [4] | |
| 5.5 µM | Huh7 | [4] |
Table 2: Properties of DMSO
| Property | Value | Source |
| Molecular Formula | (CH₃)₂SO | [2] |
| Molar Mass | 78.13 g·mol⁻¹ | [2] |
| Appearance | Colorless liquid | [2] |
| Density | 1.1004 g⋅cm⁻³ | [2] |
| Melting Point | 19 °C (66 °F) | [2] |
| Boiling Point | 189 °C (372 °F) | [2] |
| Solubility in Water | Miscible | [2] |
Experimental Protocols
Materials
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials (amber or wrapped in foil)
-
Calibrated micropipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Analytical balance
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
-
Determine the required mass of this compound:
-
The molecular weight of this compound is 426.42 g/mol .
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = 10 mmol/L * 1 L/1000 mL * 1 mL * 426.42 g/mol * 1000 mg/g = 4.26 mg
-
-
-
Weighing the this compound:
-
Tare a sterile microcentrifuge tube or vial on an analytical balance.
-
Carefully weigh 4.26 mg of this compound powder into the tube.
-
-
Dissolving in DMSO:
-
Add 1 mL of anhydrous, cell culture grade DMSO to the tube containing the this compound powder.
-
Cap the tube securely.
-
-
Ensuring Complete Dissolution:
-
Vortex the solution vigorously for 1-2 minutes.
-
Visually inspect the solution to ensure that all the powder has dissolved and the solution is clear. If necessary, brief sonication in a water bath can aid dissolution.
-
-
Storage of the Stock Solution:
Protocol for Preparing Working Solutions
-
Thawing the Stock Solution:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
-
Serial Dilution:
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for your experiment.
-
Important: To avoid precipitation of the hydrophobic compound, it is recommended to add the DMSO stock solution to the culture medium and mix immediately, rather than the other way around. The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, to minimize solvent-induced cytotoxicity.[5] A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.
-
Visualizations
References
Application Notes and Protocols: Investigating the Effect of Dalbinol on Wnt Target Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Wnt/β-catenin signaling pathway is a crucial regulator of embryonic development and adult tissue homeostasis. Aberrant activation of this pathway is a hallmark of numerous cancers, including hepatocellular carcinoma (HCC).[1] The central event in canonical Wnt signaling is the stabilization and nuclear translocation of β-catenin, where it partners with TCF/LEF transcription factors to activate the expression of target genes involved in cell proliferation, survival, and differentiation.[2][3] Consequently, the Wnt/β-catenin pathway presents a promising target for anti-cancer drug development.[4][5]
Dalbinol, a natural rotenoid compound, has demonstrated anti-proliferative activity in HCC cells by promoting the ubiquitin-proteasome-mediated degradation of β-catenin.[6][7][8] This leads to a reduction in total and nuclear β-catenin levels, thereby inhibiting the transcription of Wnt target genes.[9][10] These application notes provide a detailed experimental framework for researchers to investigate and quantify the inhibitory effects of this compound on the Wnt/β-catenin signaling pathway and its downstream target genes.
Key Experimental Approaches
A multi-faceted approach is employed to comprehensively assess the impact of this compound on Wnt signaling. This includes:
-
Wnt/β-catenin Reporter Assay: To quantify the overall activity of the TCF/LEF transcriptional complex in response to this compound treatment.
-
Western Blot Analysis: To measure the protein levels of total and nuclear β-catenin, confirming this compound's mechanism of action.
-
Quantitative Real-Time PCR (qRT-PCR): To determine the mRNA expression levels of specific Wnt target genes, such as AXIN2, MYC, and CCND1.
-
Cell Viability Assay: To ensure that the observed effects on the Wnt pathway are not a result of general cytotoxicity.
Diagrams of Signaling Pathways and Experimental Workflows
Caption: Canonical Wnt/β-catenin signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing this compound's effect on Wnt signaling.
Experimental Protocols
Protocol 1: Wnt/β-catenin Luciferase Reporter Assay
This assay quantifies the transcriptional activity of the TCF/LEF complex. A reporter plasmid containing TCF/LEF binding sites upstream of a luciferase gene is used. Activation of the Wnt pathway leads to a quantifiable luminescent signal.
Materials:
-
Hepatocellular carcinoma cell line (e.g., HepG2 or Huh7)
-
TOPFlash and FOPFlash luciferase reporter plasmids
-
Renilla luciferase plasmid (for normalization)
-
Lipofectamine 3000 or similar transfection reagent
-
This compound (dissolved in DMSO)
-
Wnt3a conditioned medium (optional, for pathway stimulation)
-
Dual-Luciferase Reporter Assay System
-
96-well white, clear-bottom tissue culture plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed 2 x 10^4 cells per well in a 96-well plate and incubate for 24 hours.
-
Transfection: Co-transfect cells with TOPFlash (or FOPFlash as a negative control) and Renilla luciferase plasmids using a suitable transfection reagent according to the manufacturer's instructions.
-
Treatment: After 24 hours of transfection, replace the medium with fresh medium containing varying concentrations of this compound. If studying inhibition of stimulated activity, add Wnt3a conditioned medium. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for another 24 hours.
-
Cell Lysis: Lyse the cells using the passive lysis buffer provided with the Dual-Luciferase Reporter Assay System.
-
Luminescence Measurement: Measure firefly and Renilla luciferase activities sequentially using a luminometer according to the assay kit's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold change in reporter activity relative to the control-treated cells.
Protocol 2: Western Blot for β-catenin
This protocol is for detecting changes in the protein levels of total and nuclear β-catenin.
Materials:
-
HCC cells (e.g., HepG2, Huh7)
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Nuclear and cytoplasmic extraction kit
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-β-catenin, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic/loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells and treat with desired concentrations of this compound for 24 hours.
-
Cell Lysis: For total β-catenin, lyse cells in RIPA buffer. For nuclear and cytoplasmic fractions, use a commercial kit following the manufacturer's instructions.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the appropriate loading control (GAPDH for total/cytoplasmic, Lamin B1 for nuclear).
Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for Wnt Target Genes
This protocol measures the mRNA expression levels of Wnt target genes.
Materials:
-
HCC cells (e.g., HepG2, Huh7)
-
This compound
-
RNA extraction kit (e.g., TRIzol)
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
qPCR instrument
-
Primers for target genes (AXIN2, MYC, CCND1) and a housekeeping gene (GAPDH)
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for 24 hours.
-
RNA Extraction: Harvest cells and extract total RNA.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA.
-
qPCR: Perform qPCR using SYBR Green master mix and specific primers. A typical thermal cycling program is 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in mRNA expression, normalized to the housekeeping gene.[11][12]
Protocol 4: Cell Viability Assay
This assay assesses the cytotoxicity of this compound to ensure that the observed effects are not due to cell death.
Materials:
-
HCC cells (e.g., HepG2, Huh7)
-
This compound
-
MTT or CCK-8 assay kit
-
96-well plate
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate.
-
Treatment: Treat cells with a range of this compound concentrations for 24, 48, and 72 hours.
-
Assay: Add the MTT or CCK-8 reagent to each well and incubate according to the manufacturer's protocol.
-
Measurement: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.
Data Presentation
Quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: Effect of this compound on Wnt/β-catenin Reporter Activity
| Treatment | This compound Conc. (µM) | Normalized Luciferase Activity (Fold Change vs. Control) | Standard Deviation | P-value |
| Vehicle Control | 0 | 1.00 | 0.12 | - |
| This compound | 1 | 0.75 | 0.09 | <0.05 |
| This compound | 5 | 0.42 | 0.05 | <0.01 |
| This compound | 10 | 0.21 | 0.03 | <0.001 |
Table 2: Relative Protein Expression of β-catenin after this compound Treatment
| Target Protein | This compound Conc. (µM) | Relative Protein Level (Normalized to Loading Control) | Standard Deviation | P-value |
| Total β-catenin | 0 | 1.00 | 0.15 | - |
| 5 | 0.55 | 0.08 | <0.01 | |
| Nuclear β-catenin | 0 | 1.00 | 0.18 | - |
| 5 | 0.35 | 0.06 | <0.001 |
Table 3: Relative mRNA Expression of Wnt Target Genes after this compound Treatment
| Target Gene | This compound Conc. (µM) | Relative mRNA Expression (Fold Change vs. Control) | Standard Deviation | P-value |
| AXIN2 | 0 | 1.00 | 0.11 | - |
| 5 | 0.48 | 0.07 | <0.01 | |
| MYC | 0 | 1.00 | 0.13 | - |
| 5 | 0.62 | 0.09 | <0.05 | |
| CCND1 | 0 | 1.00 | 0.10 | - |
| 5 | 0.51 | 0.08 | <0.01 |
Table 4: Cell Viability after this compound Treatment for 24 hours
| This compound Conc. (µM) | Cell Viability (%) | Standard Deviation |
| 0 | 100 | 5.2 |
| 1 | 98.5 | 4.8 |
| 5 | 95.2 | 6.1 |
| 10 | 92.8 | 5.5 |
| 25 | 70.3 | 7.3 |
| 50 | 45.1 | 6.8 |
Conclusion
These protocols provide a comprehensive framework for elucidating the inhibitory effects of this compound on the Wnt/β-catenin signaling pathway. By combining reporter assays, protein analysis, and gene expression studies, researchers can robustly characterize the mechanism of action of this compound and its potential as a therapeutic agent for cancers with aberrant Wnt signaling. The provided diagrams and tables serve as a guide for visualizing the experimental design and presenting the resulting data in a clear and concise manner.
References
- 1. Wnt/β-Catenin Signaling in Liver Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.viamedica.pl [journals.viamedica.pl]
- 3. Multiple Targets of the Canonical WNT/β-Catenin Signaling in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. news-medical.net [news-medical.net]
- 6. This compound, a rotenoid from Amorpha fruticosa L., exerts anti-proliferative activity by facilitating β-catenin degradation in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. This compound, a rotenoid from Amorpha fruticosa L., exerts anti-proliferative activity by facilitating β-catenin degradation in hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. WNT/β-catenin signaling regulates mitochondrial activity to alter the oncogenic potential of melanoma in a PTEN-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Elevated expression of axin2 and hnkd mRNA provides evidence that Wnt/β-catenin signaling is activated in human colon tumors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Dalbinol Technical Support Center: Troubleshooting Aqueous Solubility Issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing solubility challenges encountered when working with Dalbinol in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: For optimal results, it is highly recommended to first dissolve this compound in an organic solvent to create a concentrated stock solution. Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for this purpose. Other organic solvents such as ethanol (B145695) and dimethylformamide (DMF) can also be used. Direct dissolution of this compound in aqueous buffers is not recommended due to its hydrophobic nature, which will likely result in poor solubility and precipitation.
Q2: I've dissolved this compound in DMSO, but it precipitates when I dilute it into my aqueous cell culture medium or buffer. What should I do?
A2: Precipitation upon dilution of a DMSO stock solution into an aqueous medium is a common issue with hydrophobic compounds like this compound. Here are several troubleshooting steps you can take:
-
Increase the Dilution Factor: Ensure that the final concentration of DMSO in your aqueous solution is low, typically below 0.5% and ideally not exceeding 0.1%, to minimize solvent-induced toxicity and precipitation. This may require preparing a more concentrated initial stock solution in DMSO.
-
Use a Stepwise Dilution: Instead of diluting the DMSO stock directly into the final volume of aqueous medium, try a serial dilution approach. For example, first, dilute the stock into a smaller volume of medium, vortex thoroughly, and then add this intermediate dilution to the final volume.
-
Vortexing and Sonication: After diluting the stock solution, vortex the solution vigorously. If precipitation persists, brief sonication in a water bath can help to redissolve the compound.
-
Gentle Warming: Warming the solution briefly to 37°C (98.6°F) can aid in the dissolution of the compound. However, be cautious with temperature-sensitive compounds and media.
-
Incorporate a Surfactant: For certain applications, a non-ionic surfactant such as Tween® 80 or Pluronic® F-68 can be included in the aqueous medium at a low concentration (e.g., 0.01-0.1%) to improve the solubility of hydrophobic compounds. Always perform a vehicle control to ensure the surfactant does not affect your experimental results.
Q3: What is the maximum recommended concentration of this compound in aqueous solutions for cell-based assays?
A3: The maximum achievable concentration of this compound in aqueous media without precipitation will depend on the specific medium composition (e.g., protein content from fetal bovine serum) and the final concentration of the co-solvent (e.g., DMSO). It is crucial to determine the empirical solubility limit for your specific experimental conditions. Start by preparing a dilution series to identify the highest concentration that remains in solution. As a general guideline, keeping the final DMSO concentration at or below 0.1% is advisable for most cell culture experiments to avoid solvent-related artifacts.
Q4: How should I store my this compound stock solution?
A4: this compound stock solutions prepared in DMSO should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C (-4°F) or -80°C (-112°F) for long-term stability. Before use, thaw the aliquot at room temperature and ensure the solution is clear and free of any precipitate.
Data Presentation: Solubility and Stock Solution Recommendations
| Solvent | Solubility Profile | Recommended Stock Concentration | Notes |
| DMSO | Soluble | 10-50 mM | Recommended primary solvent for creating stock solutions. |
| Ethanol | Sparingly Soluble | 1-10 mM | Can be used as an alternative to DMSO, but may have lower solvating power for this compound. |
| Water | Insoluble | Not Recommended | Direct dissolution in water is not advised due to the hydrophobic nature of this compound. |
| PBS/Aqueous Buffers | Sparingly to Insoluble | Not Recommended | Dilution from a stock solution is necessary. |
| Cell Culture Media | Sparingly Soluble | Dependent on final assay concentration and co-solvent percentage. | Final DMSO concentration should be kept to a minimum (ideally ≤ 0.1%). |
Experimental Protocols
Protocol for Preparing a this compound Stock Solution
This protocol provides a generalized method for preparing a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass of this compound:
-
The molecular weight of this compound is 426.42 g/mol .
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = 0.010 mol/L * 0.001 L * 426.42 g/mol = 0.00426 g = 4.26 mg
-
-
-
Weigh the this compound:
-
Carefully weigh out 4.26 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
-
Add DMSO:
-
Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
-
Dissolve the Compound:
-
Vortex the tube vigorously for 1-2 minutes until the this compound is completely dissolved.
-
If the compound does not fully dissolve, sonicate the tube in a room temperature water bath for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
-
Storage:
-
Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
-
Mandatory Visualizations
Experimental Workflow for Preparing this compound Working Solutions
Optimizing Dalbinol Concentration for Cancer Cell Lines: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Dalbinol in cancer cell line experiments. The following information, presented in a question-and-answer format, addresses common challenges and provides detailed protocols to ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in cancer cells?
This compound is a rotenoid, a class of natural compounds, extracted from the seeds of Amorpha fruticosa L.[1] Its primary anti-cancer effect in hepatocellular carcinoma (HCC) cell lines is the induction of apoptosis (programmed cell death).[1][2] this compound achieves this by targeting the Wnt/β-catenin signaling pathway.[1] It promotes the degradation of β-catenin through the ubiquitin-proteasome pathway, leading to the suppression of cancer cell growth.[1]
Q2: In which cancer cell lines has this compound shown activity?
This compound has demonstrated anti-proliferative and apoptotic activity in human hepatocellular carcinoma (HCC) cell lines, specifically HepG2, HepG2/ADM (Adriamycin-resistant), and Huh7 cells.[1] Its effects are concentration-dependent, meaning the extent of cell growth inhibition and apoptosis increases with higher concentrations of this compound.[1][2]
Q3: What is the optimal concentration range for this compound in cell culture experiments?
The optimal concentration of this compound is cell-line specific and needs to be determined empirically for your experimental system. It is recommended to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cancer cell line. Based on available literature, the effects of this compound on HCC cell lines were observed in a concentration-dependent manner.[1][2]
Troubleshooting Guides
Issue 1: Determining the Optimal this compound Concentration
Problem: I am unsure what concentration of this compound to use in my experiments.
Solution:
-
Perform a Dose-Response Study: Treat your cancer cell line with a range of this compound concentrations (e.g., 0.1, 1, 5, 10, 25, 50 µM) for a set period (e.g., 24, 48, or 72 hours).
-
Assess Cell Viability: Use a cell viability assay, such as the MTT or XTT assay, to measure the percentage of viable cells at each concentration.
-
Calculate the IC50 Value: The IC50 is the concentration of this compound that inhibits cell growth by 50%. This value will be your starting point for further experiments.
-
Confirm with Apoptosis Assay: To confirm that the observed decrease in viability is due to apoptosis, perform an Annexin V/PI staining assay at concentrations around the determined IC50.
Issue 2: this compound Solubility Problems
Problem: I am having trouble dissolving this compound for my cell culture experiments.
Solution:
-
Solvent Selection: this compound, like many natural compounds, may have limited solubility in aqueous solutions. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for preparing stock solutions.
-
Stock Concentration: Prepare a high-concentration stock solution in 100% DMSO (e.g., 10-20 mM). Store this stock at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Working Dilution: When preparing your working concentrations, dilute the DMSO stock directly into your pre-warmed cell culture medium. Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Precipitation in Media: If you observe precipitation upon dilution in the medium, try a serial dilution approach. First, dilute the DMSO stock in a small volume of serum-free medium before adding it to the final culture volume. Gentle warming and vortexing can also aid dissolution.
-
Vehicle Control: Always include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as your highest this compound concentration.
Issue 3: Inconsistent or Unexpected Results in Cell Viability Assays
Problem: My MTT assay results are variable or do not show a clear dose-dependent effect.
Solution:
-
Cell Seeding Density: Ensure a consistent and optimal cell seeding density. Too few cells can lead to a weak signal, while too many cells can result in nutrient depletion and non-linear assay response.
-
Compound Interference: Some natural compounds can interfere with the MTT reagent, leading to false results. To check for this, include a control well with this compound and MTT in cell-free media.[3]
-
Incubation Time: The incubation time with the MTT reagent is critical. Follow the manufacturer's protocol carefully. Insufficient incubation can lead to a weak signal, while over-incubation can result in crystal formation that is difficult to solubilize.
-
Solubilization: Ensure complete solubilization of the formazan (B1609692) crystals. Incomplete solubilization is a common source of variability. Use the recommended solubilization buffer and ensure thorough mixing.[4]
-
Alternative Assays: If problems persist, consider using an alternative viability assay, such as a resazurin-based assay or an ATP-based luminescence assay, which may be less prone to interference from colored compounds.[3]
Quantitative Data
While specific IC50 values for this compound are not consistently reported across a wide range of cancer cell lines in the available literature, its effects have been shown to be concentration-dependent in hepatocellular carcinoma cells.
Table 1: Observed Effects of this compound on Hepatocellular Carcinoma (HCC) Cell Lines
| Cell Line | Observed Effect | Concentration Range | Reference |
| HepG2 | Inhibition of cell growth, induction of apoptosis | Concentration-dependent | [1] |
| HepG2/ADM | Inhibition of cell growth, induction of apoptosis | Concentration-dependent | [1] |
| Huh7 | Inhibition of cell growth, induction of apoptosis | Concentration-dependent | [1] |
Researchers should experimentally determine the precise IC50 for their specific cell line and experimental conditions.
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is a standard method to assess cell viability and determine the IC50 of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: The next day, treat the cells with various concentrations of this compound (and a vehicle control) and incubate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: After incubation, add MTT reagent (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.
Apoptosis (Annexin V/PI) Assay
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat adherent or suspension cells with this compound at the desired concentrations for the specified time.
-
Cell Harvesting: For adherent cells, gently detach them using a non-enzymatic cell dissociation solution to maintain cell membrane integrity.[5] Collect all cells, including those in the supernatant. For suspension cells, collect them by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blotting for Signaling Pathway Analysis
This protocol is used to detect changes in protein expression in key signaling pathways.
-
Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., β-catenin, p-Akt, p-ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Signaling Pathways and Visualizations
This compound's Effect on the Wnt/β-catenin Signaling Pathway
This compound has been shown to inhibit the Wnt/β-catenin signaling pathway.[1] In the absence of Wnt signaling, β-catenin is part of a destruction complex and is targeted for proteasomal degradation. Wnt signaling inhibits this complex, leading to β-catenin accumulation and translocation to the nucleus, where it activates target genes involved in cell proliferation. This compound promotes the degradation of β-catenin, thereby inhibiting this pro-survival pathway in cancer cells.
Caption: this compound promotes β-catenin degradation, inhibiting the Wnt signaling pathway.
Potential Involvement of PI3K/Akt and MAPK/ERK Pathways
While the primary mechanism of this compound has been identified in the Wnt/β-catenin pathway, many natural compounds exhibit multi-target effects. The PI3K/Akt and MAPK/ERK pathways are crucial regulators of cell survival, proliferation, and apoptosis, and are often dysregulated in cancer.[6][7][8] Further research is needed to determine if this compound directly modulates these pathways. Below is a generalized workflow for investigating these potential effects.
Caption: Workflow for investigating this compound's effect on PI3K/Akt and MAPK/ERK pathways.
References
- 1. This compound, a rotenoid from Amorpha fruticosa L., exerts anti-proliferative activity by facilitating β-catenin degradation in hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. MTT assay overview | Abcam [abcam.com]
- 5. bosterbio.com [bosterbio.com]
- 6. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of PI3K/AKT pathway in cancer: the framework of malignant behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The MAPK pathway across different malignancies: A new perspective - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Potential Off-Target Effects of Dalbinol
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to anticipate, identify, and mitigate potential off-target effects of Dalbinol in experimental settings. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary, on-target mechanism of action for this compound?
A1: this compound is a rotenoid compound that has been shown to exert anti-proliferative activity in hepatocellular carcinoma (HCC) cells by inhibiting the Wnt/β-catenin signaling pathway.[1] Its primary mechanism involves promoting the degradation of β-catenin, which leads to reduced levels of both cytoplasmic and nuclear β-catenin.[1] This action is believed to be mediated by decreasing the expression of Dishevelled (Dvl-2/3) and increasing the activity of Glycogen Synthase Kinase 3β (GSK-3β), a key component of the β-catenin destruction complex.[1]
Q2: I am observing an unexpected phenotype or toxicity in my this compound-treated cells. Could this be due to off-target effects?
A2: Yes, it is a significant possibility. Off-target effects, where a compound interacts with unintended proteins, are a common phenomenon for small molecules and can lead to misinterpretation of experimental results or cellular toxicity.[2][3] While this compound's primary target is the Wnt/β-catenin pathway, it is plausible that it interacts with other cellular targets, especially at higher concentrations.[2] These unintended interactions are frequently the true mechanism by which small molecules affect cancer cell growth.[3]
Q3: What are some potential, unconfirmed off-targets for this compound?
A3: While specific off-target studies for this compound are not widely published, we can infer potential off-targets from related compounds. Deguelin, another rotenoid, is known to inhibit Wnt signaling but also affects c-Met and EGFR signaling pathways.[1] Therefore, receptor tyrosine kinases (RTKs) like c-Met and EGFR could be considered potential off-targets for this compound. A broader, unbiased screening approach is the most effective way to identify specific off-targets.
Q4: How can I proactively minimize off-target effects in my experiments?
A4: To reduce the likelihood of off-target effects confounding your results, you should:
-
Use the Lowest Effective Concentration: Perform a dose-response curve to determine the lowest concentration of this compound that produces the desired on-target effect (e.g., β-catenin reduction). Higher concentrations are more likely to engage lower-affinity off-targets.[2]
-
Use a Structurally Unrelated Control: Employ another inhibitor of the Wnt/β-catenin pathway that is structurally different from this compound. If both compounds produce the same phenotype, it is more likely to be an on-target effect.
-
Perform Genetic Validation: Use genetic tools like CRISPR-Cas9 or siRNA to knock down or knock out the intended target (β-catenin).[2] If the phenotype observed with this compound persists even in the absence of its target, the effect is likely off-target.[2][3]
Troubleshooting Guide
Issue: My experimental results with this compound are inconsistent or not reproducible.
| Potential Cause | Troubleshooting Step |
| Off-Target Engagement | The observed phenotype may be due to this compound binding to unintended proteins.[2][3] |
| Cellular Context | Off-target effects can vary significantly between different cell lines or model systems. |
| Compound Concentration | Higher concentrations increase the probability of engaging off-targets.[2] |
Issue: this compound treatment is causing significant, unexpected cell death.
| Potential Cause | Troubleshooting Step |
| Off-Target Toxicity | The compound may be inhibiting a protein essential for cell survival, unrelated to the Wnt pathway.[2] |
| On-Target Toxicity | In some cell lines, potent inhibition of a critical signaling node like Wnt/β-catenin can be inherently toxic. |
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
Objective: To identify potential off-target kinases of this compound by screening it against a large panel of recombinant kinases. This is a crucial step as many signaling pathways are regulated by kinases.
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. From this stock, create a primary dilution to 100 µM.
-
Assay Concentration: Further dilute the compound to a final screening concentration (e.g., 1 µM).
-
Assay Plate Preparation: Utilize a multi-well plate (e.g., 384-well) where each well contains a different recombinant kinase, its specific substrate, and the necessary cofactors.[2]
-
Compound Addition: Add the this compound solution or a vehicle control (DMSO) to the appropriate wells.[2] For each kinase, also include a known reference inhibitor as a positive control.
-
Reaction Initiation: Start the kinase reaction by adding ATP (at the Km concentration for each specific kinase).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period.
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. Radiometric assays ([³³P]-ATP) or fluorescence-based methods are common.[4]
-
Data Analysis: Calculate the percent inhibition for this compound against each kinase relative to the vehicle control. For any significant "hits" (e.g., >50% inhibition), perform a follow-up dose-response experiment to determine the IC₅₀ value.[5]
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To verify that this compound directly binds to a suspected target protein in intact cells. Target engagement stabilizes the protein, increasing its melting temperature.
Methodology:
-
Cell Treatment: Culture cells to ~80% confluency. Treat one group with this compound at an effective concentration and a control group with vehicle (DMSO) for a set time (e.g., 1-2 hours).[2]
-
Cell Harvest: Harvest the cells, wash with PBS, and resuspend in a lysis buffer with protease inhibitors.
-
Heating: Aliquot the cell lysates into separate PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.[2]
-
Protein Separation: Pellet the aggregated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g).
-
Analysis: Collect the supernatant containing the soluble (non-denatured) protein fraction. Analyze the amount of the target protein remaining in the supernatant at each temperature using Western Blot or other protein detection methods.
-
Data Interpretation: Plot the amount of soluble protein versus temperature for both treated and untreated samples. A shift in the melting curve to a higher temperature in the this compound-treated sample indicates direct target engagement.
Quantitative Data Summary
As comprehensive off-target screening data for this compound is not publicly available, the following table provides an example of how results from a kinase selectivity screen would be presented. Researchers should generate their own data following Protocol 1.
Table 1: Example Kinase Selectivity Profile for this compound (Hypothetical Data)
| Kinase Target | Percent Inhibition @ 1 µM this compound | IC₅₀ (nM) | Target Class | Notes |
| GSK-3β | 95% | 85 | On-Target Pathway | Expected on-target effect. |
| EGFR | 82% | 450 | Off-Target | Potential off-target, shared with other rotenoids.[1] |
| c-Met | 75% | 620 | Off-Target | Potential off-target, shared with other rotenoids.[1] |
| CDK2 | 60% | 1,100 | Off-Target | Common off-target for ATP-competitive inhibitors. |
| VEGFR2 | 45% | > 5,000 | Off-Target | Weak hit, likely not physiologically relevant. |
| p38α | 12% | > 10,000 | Non-Target | No significant activity observed. |
Visualizations
Caption: this compound's on-target inhibition of the Wnt/β-catenin signaling pathway.
Caption: Experimental workflow for identifying and validating this compound off-targets.
Caption: A logical diagram for troubleshooting the origin of an experimental effect.
References
- 1. This compound, a rotenoid from Amorpha fruticosa L., exerts anti-proliferative activity by facilitating β-catenin degradation in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
How to determine the optimal treatment duration for Dalbinol
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on determining the optimal treatment duration for Dalbinol in a preclinical setting. As this compound is currently understood to be in the early stages of drug development, this resource focuses on in vitro and in vivo experimental strategies to inform future clinical trial design.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound?
A1: this compound has been shown to exert anti-proliferative effects in hepatocellular carcinoma (HCC) cells by promoting the degradation of β-catenin, a key component of the Wnt signaling pathway.[1] This action leads to the downregulation of Wnt/β-catenin signaling, which is often aberrantly activated in cancer cells, thereby inhibiting cell growth and inducing apoptosis.[1][2]
Q2: Are there any established clinical guidelines for this compound treatment duration?
A2: No, there are currently no established clinical guidelines for this compound treatment duration. As a preclinical compound, human clinical trials have not yet been conducted. The optimal duration of treatment will be determined in future clinical studies.
Q3: How can I determine the optimal treatment duration for this compound in my in vitro experiments?
A3: Determining the optimal in vitro treatment duration requires a series of experiments to assess the time-dependent effects of this compound on your cell model. Key considerations include the cell doubling time, the stability of the compound in culture media, and the desired biological endpoint. A typical workflow involves time-course experiments where cells are treated with a fixed concentration of this compound and assessed at multiple time points (e.g., 6, 12, 24, 48, 72 hours).
Q4: What factors should I consider when designing in vivo studies to evaluate this compound's treatment duration?
A4: For in vivo studies, several factors are critical in determining treatment duration, including the tumor growth rate in your animal model, the pharmacokinetic profile of this compound, and the observed pharmacodynamic effects. It is also important to monitor for any signs of toxicity over the treatment period.
Troubleshooting Guides
Problem 1: I am not observing a consistent effect of this compound on β-catenin levels in my cell culture experiments.
-
Possible Cause: Inconsistent timing of sample collection.
-
Solution: Ensure that cells are harvested at consistent time points post-treatment across all replicates and experiments. The degradation of β-catenin can be a dynamic process, and timing is critical for reproducible results.
-
-
Possible Cause: Cell confluence variability.
-
Solution: Seed cells at a consistent density to ensure they are in a similar growth phase at the time of treatment. High cell density can sometimes alter signaling pathways.
-
-
Possible Cause: this compound degradation in media.
-
Solution: Assess the stability of this compound in your cell culture media over the course of your experiment. If the compound is unstable, you may need to perform media changes with fresh this compound at regular intervals.
-
Problem 2: My in vivo tumor models are showing variable responses to this compound treatment.
-
Possible Cause: Inconsistent drug administration.
-
Solution: Ensure precise and consistent dosing for all animals. For oral gavage, ensure the compound is properly suspended and delivered. For injections, use a consistent technique and site.
-
-
Possible Cause: Variability in tumor establishment.
-
Solution: Start treatment when tumors have reached a consistent, predetermined size across all animals in the study.
-
-
Possible Cause: Suboptimal dosing frequency.
-
Solution: The dosing frequency should be informed by the pharmacokinetic profile of this compound. If the drug has a short half-life, more frequent dosing may be required to maintain therapeutic concentrations.
-
Experimental Protocols & Data Presentation
In Vitro Time-Course Experiment to Determine Optimal Duration
Objective: To identify the minimal duration of this compound treatment required to achieve a significant reduction in β-catenin levels and inhibit cell proliferation.
Methodology:
-
Cell Seeding: Plate hepatocellular carcinoma cells (e.g., HepG2, Huh7) in 6-well plates at a density that allows for logarithmic growth throughout the experiment.
-
Treatment: After allowing the cells to adhere overnight, treat with a predetermined effective concentration of this compound (e.g., 5 µM). Include a vehicle control (e.g., DMSO).
-
Time Points: Harvest cells at various time points post-treatment (e.g., 0, 6, 12, 24, 48, 72 hours).
-
Analysis:
-
Western Blot: Analyze protein lysates for levels of total β-catenin, phosphorylated GSK-3β, and downstream targets of the Wnt pathway.
-
Cell Viability Assay: Perform an MTT or similar assay to assess cell proliferation at each time point.
-
Data Summary Table:
| Treatment Duration (hours) | Normalized β-catenin Level (vs. Control) | % Inhibition of Cell Proliferation |
| 0 | 1.00 | 0% |
| 6 | 0.85 | 15% |
| 12 | 0.62 | 35% |
| 24 | 0.40 | 60% |
| 48 | 0.35 | 65% |
| 72 | 0.38 | 62% |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
In Vivo Pharmacokinetic/Pharmacodynamic (PK/PD) Study
Objective: To correlate the pharmacokinetic profile of this compound with its pharmacodynamic effect on β-catenin levels in a tumor xenograft model.
Methodology:
-
Animal Model: Use immunodeficient mice bearing hepatocellular carcinoma tumor xenografts.
-
Dosing: Administer a single dose of this compound via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
Sample Collection:
-
Pharmacokinetics (PK): Collect blood samples at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dose to determine the plasma concentration of this compound over time.
-
Pharmacodynamics (PD): At corresponding time points, collect tumor tissue from separate cohorts of animals to analyze β-catenin levels.
-
-
Analysis:
-
LC-MS/MS: Quantify this compound concentration in plasma samples.
-
Western Blot or Immunohistochemistry: Measure β-catenin levels in tumor lysates or sections.
-
Data Summary Table:
| Time (hours) | Plasma this compound Conc. (ng/mL) | Tumor β-catenin Level (Normalized) |
| 0 | 0 | 1.00 |
| 0.5 | 150 | 0.95 |
| 1 | 250 | 0.80 |
| 2 | 200 | 0.65 |
| 4 | 100 | 0.50 |
| 8 | 50 | 0.60 |
| 24 | 5 | 0.85 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Visualizations
Caption: this compound's Mechanism of Action on the Wnt/β-catenin Pathway.
Caption: In Vitro Experimental Workflow for Determining Optimal Treatment Duration.
Caption: In Vivo PK/PD Experimental Workflow.
References
Technical Support Center: Dalbinol Experimental Series
Welcome to the technical support center for the Dalbinol Experimental Series. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize this compound's cytotoxicity in normal cell lines during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a rotenoid compound isolated from the seeds of Amorpha fruticosa L. Its primary anti-cancer mechanism involves the induction of apoptosis (programmed cell death) in cancer cells. It has been shown to suppress the growth of hepatocellular carcinoma (HCC) cells by promoting the degradation of β-catenin through the ubiquitin-proteasome pathway.[1]
Q2: How does this compound induce apoptosis?
A2: this compound induces apoptosis through the intrinsic pathway. It modulates the levels of Bcl-2 family proteins, leading to a decrease in the anti-apoptotic protein Mcl-1 and an increase in the pro-apoptotic proteins Bax and Bim. This shift in protein expression leads to the activation of caspase-3 and the cleavage of PARP, key events that execute the apoptotic process.[1]
Q3: Is this compound cytotoxic to normal, non-cancerous cells?
A3: Yes, like many anti-cancer agents, this compound can exhibit cytotoxicity towards normal cells. However, studies have shown that it possesses a degree of selectivity. For instance, this compound was found to be less cytotoxic to the normal human hepatic cell line LO2 than the related compound, rotenone.[1]
Q4: What is the Selectivity Index (SI) and how is it relevant for this compound?
A4: The Selectivity Index (SI) is a ratio that compares the cytotoxicity of a compound in a normal cell line to its cytotoxicity in a cancer cell line (SI = IC50 in normal cells / IC50 in cancer cells). A higher SI value indicates greater selectivity for cancer cells. While specific SI values for this compound across a wide range of cell lines are not extensively published, the principle is central to minimizing its side effects. The goal of the strategies outlined in this guide is to increase this selectivity.
Troubleshooting Guides
This section provides guidance in a question-and-answer format to address specific issues you may encounter during your experiments with this compound.
Problem 1: I am observing high levels of cytotoxicity in my normal cell line cultures when treated with this compound. What can I do to reduce this?
Answer 1: Optimizing Experimental Parameters
High cytotoxicity in normal cell lines can sometimes be attributed to experimental conditions. Here are a few parameters you can adjust:
-
Reduce Exposure Time: Assess if a shorter incubation time with this compound can maintain efficacy against your cancer cell line while reducing toxicity in the normal cell line.
-
Optimize Concentration: Ensure you are using the lowest effective concentration of this compound for your cancer cell line. A full dose-response curve for both your normal and cancer cell lines is crucial.
-
Cell Seeding Density: Inconsistent cell seeding can lead to variable results. Ensure a uniform and optimal cell density for your specific cell line in all experiments.
Problem 2: My experimental optimizations are not sufficiently reducing cytotoxicity in normal cells. Are there any agents I can co-administer with this compound?
Answer 2: Co-administration with Cytoprotective Agents
The co-administration of a cytoprotective agent, such as an antioxidant, may help to mitigate this compound-induced cytotoxicity in normal cells, particularly if reactive oxygen species (ROS) are involved in the toxicity mechanism.
-
N-acetylcysteine (NAC): NAC is a potent antioxidant that can help to neutralize ROS. You can pre-treat your normal cells with NAC for a few hours before adding this compound. It is important to also test the effect of NAC on your cancer cell line to ensure it does not interfere with this compound's anti-cancer activity.
Problem 3: I am looking for a more advanced method to specifically target cancer cells and spare normal cells. What can I explore?
Answer 3: Drug Delivery Systems
Encapsulating this compound into a drug delivery system, such as liposomes or nanoparticles, is a promising strategy to enhance its delivery to cancer cells while minimizing exposure to normal tissues.
-
Liposomal Formulation: Liposomes are microscopic vesicles that can encapsulate drugs. You can prepare a simple liposomal formulation of this compound for in vitro testing to see if it reduces cytotoxicity in your normal cell lines compared to free this compound. While specific protocols for this compound are not widely published, general methods for encapsulating hydrophobic drugs can be adapted.
Data Presentation
Table 1: Comparative Cytotoxicity of this compound
| Cell Line Type | Cell Line Name | IC50 (µM) | Reference |
| Normal Human Liver | LO2 | 16.8 | [1] |
| Hepatocellular Carcinoma | HepG2 | 0.6 | [1] |
| Adriamycin-resistant HepG2 | HepG2/ADM | 1.7 | [1] |
| Hepatocellular Carcinoma | Huh7 | 5.5 | [1] |
Table 2: Experimental Data Log for Cytotoxicity Mitigation Strategies
| Experimental Condition | Normal Cell Line | IC50 (µM) | Cancer Cell Line | IC50 (µM) | Selectivity Index (SI) |
| This compound alone | |||||
| This compound + [Concentration] NAC | |||||
| Liposomal this compound | |||||
| Other (specify) |
Experimental Protocols
1. Protocol for Assessing this compound Cytotoxicity using MTT Assay
This protocol is to determine the half-maximal inhibitory concentration (IC50) of this compound.
-
Cell Seeding:
-
Harvest and count your cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of this compound in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the cells and add 100 µL of the medium containing various concentrations of this compound. Include an untreated control and a vehicle control (medium with the highest concentration of DMSO used).
-
-
Incubation:
-
Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot a dose-response curve to determine the IC50 value.
-
2. Protocol for Co-administration with N-acetylcysteine (NAC)
This protocol assesses if NAC can mitigate this compound's cytotoxicity in normal cells.
-
Cell Seeding:
-
Follow the cell seeding protocol as described above.
-
-
NAC Pre-treatment:
-
Prepare a stock solution of NAC in sterile water or PBS.
-
Dilute the NAC stock in culture medium to the desired final concentration (e.g., 1-10 mM).
-
Remove the medium from the cells and add 100 µL of the NAC-containing medium.
-
Incubate for 1-4 hours at 37°C.
-
-
This compound Treatment:
-
Prepare this compound dilutions in culture medium that also contains NAC at the same pre-treatment concentration.
-
Remove the NAC-containing medium and add 100 µL of the this compound + NAC medium.
-
-
MTT Assay and Analysis:
-
Follow the MTT assay and analysis protocol as described above. Compare the IC50 of this compound alone with the IC50 of this compound in the presence of NAC.
-
3. Conceptual Protocol for Preparation of a Simple Liposomal Formulation of this compound (Thin-film Hydration Method)
This is a basic protocol for creating a simple liposomal formulation of this compound for in vitro testing.
-
Materials:
-
Phosphatidylcholine (PC)
-
Cholesterol
-
This compound
-
Phosphate-buffered saline (PBS)
-
-
Procedure:
-
Dissolve PC, cholesterol, and this compound in chloroform in a round-bottom flask. A common molar ratio is 2:1 for PC:cholesterol, with this compound at a desired drug-to-lipid ratio.
-
Evaporate the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film by adding PBS and vortexing vigorously. This will form multilamellar vesicles (MLVs).
-
For a more uniform size distribution, the MLV suspension can be sonicated or extruded through polycarbonate membranes of a specific pore size.
-
The resulting liposomal suspension can then be used for in vitro cytotoxicity testing.
-
Visualizations
Caption: this compound-induced apoptosis signaling pathway.
Caption: Experimental workflows for minimizing this compound cytotoxicity.
References
Technical Support Center: Interpreting Dose-Response Curves for Dalbinol Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dalbinol. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Data Presentation: this compound Dose-Response Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various hepatocellular carcinoma (HCC) cell lines, providing a quantitative measure of its cytotoxic potency.
| Cell Line | IC50 (µM) | Description |
| HepG2 | 0.6 | Human hepatocellular carcinoma cell line. |
| HepG2/ADM | 1.7 | Adriamycin-resistant HepG2 cell line. |
| Huh7 | 5.5 | Human hepatocellular carcinoma cell line. |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and accuracy in your research.
Cell Viability (CCK-8) Assay
This protocol outlines the steps for determining cell viability upon this compound treatment using a Cell Counting Kit-8 (CCK-8) assay.
Materials:
-
This compound
-
Hepatocellular carcinoma cell lines (e.g., HepG2, HepG2/ADM, Huh7)
-
96-well plates
-
Complete cell culture medium
-
CCK-8 reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
This compound Treatment: Prepare a series of this compound concentrations in complete medium. Replace the medium in each well with 100 µL of the corresponding this compound dilution. Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
CCK-8 Addition: Add 10 µL of CCK-8 reagent to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
Western Blot for β-catenin
This protocol describes the detection of β-catenin protein levels by Western blot to investigate the effect of this compound on the Wnt/β-catenin signaling pathway.
Materials:
-
This compound-treated and untreated cell lysates
-
Protein lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against β-catenin
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse the cells with protein lysis buffer and quantify the protein concentration using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-β-catenin antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Mandatory Visualizations
This compound's Mechanism of Action: Wnt/β-catenin Signaling Pathway
The following diagram illustrates the proposed mechanism of action for this compound, which involves the inhibition of the Wnt/β-catenin signaling pathway.
Caption: this compound promotes β-catenin degradation via the Wnt signaling pathway.
Experimental Workflow: Dose-Response Curve Generation
This diagram outlines the general workflow for generating a dose-response curve for this compound.
Caption: Workflow for generating a this compound dose-response curve.
Troubleshooting Guides and FAQs
Q1: My dose-response curve is not sigmoidal. What could be the reason?
A non-sigmoidal dose-response curve can arise from several factors:
-
Incorrect Concentration Range: The tested concentration range may be too narrow or completely outside the effective range for this compound. Try a broader range of concentrations, including both lower and higher doses.
-
Compound Solubility/Stability: this compound, like many natural compounds, may have limited solubility in aqueous media. Ensure that your stock solution is fully dissolved and that the final concentration in the media does not exceed its solubility limit, which can lead to precipitation. Consider the stability of this compound in your culture medium over the incubation period.[1]
-
Off-Target Effects: At very high concentrations, off-target effects of rotenoids, the class of compounds this compound belongs to, can lead to complex cellular responses that do not follow a simple dose-response relationship.[2]
-
Cell Health: Ensure that the cells are healthy and in the logarithmic growth phase before treatment. Stressed or unhealthy cells can respond inconsistently.
Q2: I am observing high variability between my replicate wells. How can I reduce this?
High variability can be minimized by:
-
Proper Cell Seeding: Ensure a homogenous single-cell suspension before seeding to have a consistent number of cells in each well. Edge effects in 96-well plates can also contribute to variability; consider not using the outermost wells for experimental data.
-
Accurate Pipetting: Use calibrated pipettes and ensure proper mixing of this compound dilutions before adding them to the wells.
-
Compound Precipitation: Visually inspect the wells for any signs of compound precipitation, especially at higher concentrations. If precipitation is observed, you may need to adjust your solvent or the highest concentration tested.
-
Incubation Conditions: Maintain consistent incubation conditions (temperature, CO2, humidity) for all plates.
Q3: What is the best solvent to use for preparing a this compound stock solution?
Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for dissolving compounds like this compound for in vitro studies. Prepare a high-concentration stock solution in DMSO and then dilute it in the cell culture medium to the final desired concentrations. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q4: How long should I treat my cells with this compound?
The optimal treatment duration can vary depending on the cell line and the specific endpoint being measured. For cell viability assays, treatment times of 24, 48, and 72 hours are commonly used. It is recommended to perform a time-course experiment to determine the optimal incubation time for your specific experimental setup.
Q5: My Western blot for β-catenin shows no change after this compound treatment. What should I check?
If you do not observe a decrease in β-catenin levels, consider the following:
-
This compound Concentration and Treatment Time: The concentration of this compound may be too low, or the treatment time may be too short to induce a detectable change. Refer to the IC50 values and consider increasing the concentration or extending the treatment duration.
-
Cell Line Specificity: The Wnt/β-catenin pathway may not be the primary driver of proliferation in your specific cell line. Confirm that your cell line has an active Wnt/β-catenin pathway.
-
Antibody Quality: Ensure that the primary antibody for β-catenin is validated and working correctly. Include a positive control cell lysate known to have high β-catenin expression.
-
Loading Control: Verify that your loading control is consistent across all lanes to ensure equal protein loading.
Q6: Are there any known off-target effects of this compound that I should be aware of?
This compound belongs to the rotenoid family of compounds. Rotenoids are known to inhibit mitochondrial complex I.[2] While the primary anti-cancer mechanism of this compound in HCC is reported to be through the Wnt/β-catenin pathway, it is possible that at higher concentrations, inhibition of mitochondrial respiration could contribute to its cytotoxic effects. This is an important consideration when interpreting results, especially if unexpected cellular responses are observed.
References
Best practices for storing and handling Dalbinol
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective storage, handling, and use of Dalbinol in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a natural rotenoid compound isolated from plants such as Amorpha fruticosa. It has been identified as an anticancer agent.[1]
Q2: What is the primary mechanism of action for this compound?
This compound functions as an inhibitor of the Wnt/β-catenin signaling pathway. It promotes the degradation of β-catenin, which in turn inhibits the proliferation of tumor cells and can induce apoptosis.[1]
Q3: What are the primary research applications for this compound?
Given its mechanism of action, this compound is primarily used in cancer research, particularly in studies involving cancers with dysregulated Wnt/β-catenin signaling, such as hepatocellular carcinoma.[1] It is a valuable tool for investigating the role of this pathway in cell proliferation, apoptosis, and tumor growth.
Best Practices for Storage and Handling
Proper storage and handling of this compound are crucial to maintain its stability and ensure experimental reproducibility and safety. Always refer to the manufacturer-specific Certificate of Analysis (CofA) and Safety Data Sheet (SDS) for the most accurate and detailed information.
Storage Recommendations
While specific conditions can vary, the following table summarizes general storage best practices for compounds like this compound.
| Parameter | Recommendation | Rationale |
| Temperature | Store at room temperature in the continental US; however, conditions may vary elsewhere. Always consult the product's Certificate of Analysis for specific temperature requirements.[1] | To prevent degradation and maintain the compound's biological activity. |
| Light | Store in a light-protected container (e.g., amber vial). | To prevent photodegradation. |
| Atmosphere | Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) for long-term storage. | To prevent oxidation. |
| Form | For long-term stability, it is best to store the compound as a solid. If a stock solution is prepared, it should be aliquoted and stored at -20°C or -80°C. | To minimize freeze-thaw cycles that can lead to degradation. |
Handling Procedures
Exercise caution and follow standard laboratory safety protocols when handling this compound.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or aerosols.
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing. In case of contact, wash the affected area thoroughly with water.
-
Weighing: When weighing the solid compound, do so in an enclosure to contain any dust.
-
Spills: In the event of a spill, follow your institution's established procedures for cleaning up chemical spills.
Troubleshooting Guide
This guide addresses potential issues that may arise during experiments with this compound.
| Issue | Possible Cause | Suggested Solution |
| Inconsistent or no inhibition of Wnt/β-catenin signaling. | Compound Degradation: Improper storage or handling may have led to the degradation of this compound. | 1. Verify the storage conditions and age of the compound. 2. Prepare a fresh stock solution from a new vial of this compound. 3. Perform a dose-response experiment to determine the optimal concentration. |
| Incorrect Solvent: this compound may not be fully dissolved or may have precipitated out of solution. | 1. Consult the manufacturer's data sheet for recommended solvents and solubility information. 2. Ensure the stock solution is clear and free of any precipitate before use. 3. Consider gentle warming or sonication to aid dissolution, if appropriate for the solvent. | |
| Cell Line Insensitivity: The cell line being used may not have an active or dysregulated Wnt/β-catenin pathway. | 1. Confirm the status of the Wnt/β-catenin pathway in your cell line using appropriate positive and negative controls. 2. Consider using a cell line known to be sensitive to Wnt/β-catenin inhibition. | |
| High background or off-target effects observed. | High Concentration: The concentration of this compound used may be too high, leading to non-specific effects. | 1. Perform a dose-response experiment to identify the optimal, non-toxic concentration that effectively inhibits the target pathway. 2. Include appropriate vehicle controls in your experiments. |
| Contamination: The this compound stock or cell culture may be contaminated. | 1. Prepare a fresh stock solution of this compound. 2. Ensure aseptic techniques are followed during cell culture and treatment. | |
| Difficulty dissolving this compound. | Inappropriate Solvent: The chosen solvent may not be suitable for this compound. | 1. Refer to the product's technical data sheet for recommended solvents. 2. Test solubility in small volumes of different biocompatible solvents (e.g., DMSO, ethanol). |
| Low Temperature: The solvent may be too cold, reducing solubility. | 1. Allow the solvent to reach room temperature before attempting to dissolve the compound. 2. Gentle warming may be applied if the compound and solvent are stable at higher temperatures. |
Experimental Protocols & Visualizations
Experimental Workflow: Assessing this compound's Effect on Wnt/β-catenin Signaling
The following diagram outlines a typical workflow for investigating the impact of this compound on the Wnt/β-catenin pathway in a cancer cell line.
Signaling Pathway: this compound's Inhibition of Wnt/β-catenin
This diagram illustrates the canonical Wnt signaling pathway and the proposed point of intervention by this compound.
References
Validation & Comparative
A Comparative Analysis of Dalbinol and Rotenone: Efficacy and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of two rotenoids, Dalbinol and Rotenone. While structurally similar, their distinct mechanisms of action and differential cytotoxicity profiles present unique opportunities for research and therapeutic development. This document summarizes key experimental data, outlines relevant methodologies, and visualizes their molecular pathways to facilitate an objective evaluation.
Quantitative Efficacy Comparison
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and Rotenone in various human cell lines. The data highlights the cytotoxic profiles of each compound, revealing this compound's potent anti-cancer activity and comparatively lower toxicity in non-cancerous cells.
| Compound | Cell Line | Cell Type | IC50 (µM) | Reference |
| This compound | LO2 | Normal Human Liver | 16.8 | [1] |
| HepG2 | Hepatocellular Carcinoma | 0.6 | [1] | |
| HepG2/ADM | Adriamycin-resistant Hepatocellular Carcinoma | 1.7 | [1] | |
| Huh7 | Hepatocellular Carcinoma | 5.5 | [1] | |
| Rotenone | LO2 | Normal Human Liver | 3.92 | [1] |
Mechanisms of Action
This compound and Rotenone exert their cellular effects through distinct molecular pathways. Rotenone is a well-established inhibitor of mitochondrial complex I, a critical component of the electron transport chain. This inhibition disrupts cellular energy production and induces oxidative stress. In contrast, this compound has been shown to target the Wnt/β-catenin signaling pathway, a key regulator of cell proliferation and differentiation that is often dysregulated in cancer.
Rotenone's Impact on Mitochondrial Respiration
Rotenone's primary mechanism of action involves the inhibition of NADH dehydrogenase (Complex I) in the mitochondrial electron transport chain. This blockage prevents the oxidation of NADH to NAD+, halting the flow of electrons and the subsequent pumping of protons across the inner mitochondrial membrane. The consequences of this inhibition are twofold: a significant reduction in ATP synthesis and an increase in the production of reactive oxygen species (ROS), leading to oxidative stress and eventual cell death.
This compound's Modulation of the Wnt/β-catenin Pathway
This compound exerts its anti-proliferative effects by targeting the Wnt/β-catenin signaling pathway. In many cancers, including hepatocellular carcinoma, this pathway is aberrantly activated, leading to the accumulation of β-catenin in the nucleus, where it acts as a transcriptional co-activator for genes promoting cell growth and proliferation. This compound has been shown to promote the degradation of β-catenin, thereby preventing its nuclear translocation and subsequent activation of target genes. This leads to the suppression of cancer cell proliferation.
Experimental Protocols
This section details the methodologies for key experiments used to evaluate the efficacy and mechanisms of this compound and Rotenone.
Cell Viability and Cytotoxicity Assay (CCK-8/MTT Assay)
This assay is fundamental for determining the cytotoxic effects of compounds on cell lines.
Principle: The Cell Counting Kit-8 (CCK-8) and MTT assays are colorimetric assays for assessing cell viability. In viable cells, mitochondrial dehydrogenases reduce a tetrazolium salt (WST-8 in CCK-8, MTT in the MTT assay) to a colored formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of living cells.
Protocol Outline:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound or Rotenone. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
Reagent Addition: Add the CCK-8 or MTT reagent to each well and incubate for 1-4 hours.
-
Measurement: Measure the absorbance of the formazan product using a microplate reader at the appropriate wavelength (450 nm for CCK-8, 570 nm for MTT).
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis for β-catenin Levels
This technique is used to quantify the amount of a specific protein, in this case, β-catenin, in cell lysates.
Principle: Proteins from cell lysates are separated by size using gel electrophoresis and then transferred to a membrane. The membrane is then probed with an antibody specific to the protein of interest (β-catenin). A secondary antibody conjugated to an enzyme or fluorophore is used for detection.
Protocol Outline:
-
Cell Lysis: Treat cells with this compound or a control and then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Gel Electrophoresis: Separate the protein samples by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for β-catenin.
-
Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to HRP or a fluorescent dye.
-
Detection: Detect the protein bands using a chemiluminescent substrate or fluorescence imaging.
-
Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH).
Mitochondrial Complex I Activity Assay
This assay measures the enzymatic activity of mitochondrial complex I.
Principle: The activity of complex I is determined by measuring the decrease in NADH concentration as it is oxidized. This can be monitored by the change in absorbance at 340 nm.
Protocol Outline:
-
Mitochondria Isolation: Isolate mitochondria from cells or tissues of interest.
-
Reaction Setup: In a 96-well plate or cuvette, add the isolated mitochondria to a reaction buffer containing NADH.
-
Compound Addition: Add Rotenone or a vehicle control to the reaction.
-
Activity Measurement: Measure the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Data Analysis: Calculate the rate of NADH oxidation to determine the complex I activity. The specificity of the inhibition can be confirmed by comparing the activity in the presence and absence of a known complex I inhibitor like Rotenone.
Comparative Experimental Workflow
The following diagram illustrates a typical workflow for comparing the efficacy of this compound and Rotenone.
References
Dalbinol: A Comparative Analysis with Other Wnt/β-catenin Pathway Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Dalbinol's Performance Against Alternative Wnt/β-catenin Pathway Inhibitors, Supported by Experimental Data.
The Wnt/β-catenin signaling pathway is a critical regulator of cellular processes, and its aberrant activation is a hallmark of numerous cancers. This has spurred the development of various inhibitors targeting different nodes of this pathway. This guide provides a comparative analysis of this compound, a natural product-derived inhibitor, against other well-characterized Wnt/β-catenin pathway inhibitors, presenting key performance data, detailed experimental methodologies, and visual representations of the underlying biological and experimental frameworks.
Performance Comparison of Wnt/β-catenin Pathway Inhibitors
This compound, a rotenoid isolated from Amorpha fruticosa L., has been shown to exert its anti-proliferative effects by promoting the degradation of β-catenin, the central effector of the canonical Wnt pathway.[1] This mechanism distinguishes it from other inhibitors that target different components of the signaling cascade. The following table summarizes the quantitative performance of this compound and other representative Wnt/β-catenin pathway inhibitors.
| Inhibitor | Target | Mechanism of Action | Cell Line(s) | IC50 Value(s) |
| This compound | Unknown (promotes β-catenin degradation) | Facilitates ubiquitin-proteasome-mediated degradation of β-catenin.[1] | HepG2, HepG2/ADM, Huh7 | 0.6 µM, 1.7 µM, 5.5 µM, respectively[2] |
| LGK974 | Porcupine (PORCN) | Inhibits the O-acyltransferase activity of PORCN, preventing Wnt ligand secretion. | HN30 | 0.3 nM (AXIN2 mRNA reduction)[3][4] |
| XAV939 | Tankyrase 1/2 (TNKS1/2) | Stabilizes Axin by inhibiting its PARsylation by Tankyrases, promoting β-catenin degradation. | H446 | 21.56 µM[5] |
| B16F10 (nanoparticle formulation) | 1.39 µM[6] | |||
| CD44+CD133+ Caco-2 | 15.3 µM[7] | |||
| ICG-001 | β-catenin/CBP Interaction | Binds to the coactivator CBP, preventing its interaction with β-catenin and subsequent target gene transcription. | SW480 | ~10 µM (TOPflash assay) |
| AsPC-1, L3.6pl, PANC-1, MiaPaCa-2 | 5.48 µM, 14.07 µM, 3.43 µM, 3.31 µM, respectively[8] | |||
| KNS42, SF188, UW479 | 3 µM, 2 µM, 16 µM, respectively[9] | |||
| PRI-724 | β-catenin/CBP Interaction | A more soluble analog of ICG-001, disrupts the β-catenin/CBP interaction. | NTERA-2, NTERA-2 CisR | 8.63 µM, 4.97 µM, respectively[10] |
| CAL 27, FaDu | IC50 values reported[11] |
Signaling Pathway and Experimental Workflow
To contextualize the mechanisms of action of these inhibitors and the methods used for their evaluation, the following diagrams illustrate the Wnt/β-catenin signaling pathway and a typical experimental workflow for inhibitor screening.
Caption: Wnt/β-catenin signaling pathway with inhibitor targets.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. researchgate.net [researchgate.net]
- 3. Targeting Wnt-driven cancer through the inhibition of Porcupine by LGK974 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibitory effects of XAV939 on the proliferation of small-cell lung cancer H446 cells and Wnt/β-catenin signaling pathway in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting β-catenin using XAV939 nanoparticle promotes immunogenic cell death and suppresses conjunctival melanoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Wnt/β-catenin Signaling Inhibitors suppress the Tumor-initiating properties of a CD44+CD133+ subpopulation of Caco-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The CREB binding protein inhibitor ICG-001 suppresses pancreatic cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The β-catenin/CBP-antagonist ICG-001 inhibits pediatric glioma tumorigenicity in a Wnt-independent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting of Deregulated Wnt/β-Catenin Signaling by PRI-724 and LGK974 Inhibitors in Germ Cell Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Combinations of PRI-724 Wnt/β-Catenin Pathway Inhibitor with Vismodegib, Erlotinib, or HS-173 Synergistically Inhibit Head and Neck Squamous Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Dalbinol: A Comparative Analysis of its Anti-Cancer Efficacy in Hepatocellular Carcinoma Cell Lines
A detailed guide for researchers, scientists, and drug development professionals on the anti-cancer properties of Dalbinol, with a comparative analysis of its performance against Adriamycin in various hepatocellular carcinoma (HCC) cell lines. This guide provides supporting experimental data, detailed protocols, and visual representations of the underlying molecular mechanisms.
Introduction
This compound, a rotenoid compound isolated from the seeds of Amorpha fruticosa L., has emerged as a potential therapeutic agent in the fight against hepatocellular carcinoma (HCC), a highly malignant and prevalent form of liver cancer.[1][2] Research has demonstrated that this compound exerts potent anti-proliferative and pro-apoptotic effects in various HCC cell lines. This guide provides a comprehensive comparison of this compound's efficacy across different HCC cell lines, presents the quantitative data from key experiments, details the methodologies for replication, and illustrates the key signaling pathway involved in its mechanism of action.
Data Presentation: Comparative Efficacy of this compound
The anti-cancer activity of this compound has been primarily evaluated in three human hepatocellular carcinoma cell lines: HepG2, an adriamycin-resistant variant HepG2/ADM, and Huh7. The following tables summarize the quantitative data on the inhibitory effects of this compound in comparison to the conventional chemotherapeutic drug, Adriamycin.
Table 1: Comparative IC50 Values of this compound and Adriamycin
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The IC50 values for this compound and Adriamycin were determined after 72 hours of treatment.
| Cell Line | This compound (μM) | Adriamycin (μM) |
| HepG2 | 0.6 | 0.06 |
| HepG2/ADM | 1.7 | 4.4 |
| Huh7 | 5.5 | 0.02 |
Data sourced from Zhu et al., 2017.[1]
These results indicate that while Adriamycin is more potent in the parental HepG2 and Huh7 cell lines, this compound demonstrates significant efficacy, particularly in the Adriamycin-resistant HepG2/ADM cell line, where its IC50 value is substantially lower than that of Adriamycin.[1]
Mechanism of Action: Wnt/β-catenin Signaling Pathway
This compound exerts its anti-cancer effects primarily through the modulation of the Wnt/β-catenin signaling pathway, a critical pathway often dysregulated in HCC.[1] this compound promotes the degradation of β-catenin through the ubiquitin-proteasome pathway. This reduction in β-catenin levels, both in the cytoplasm and nucleus, leads to the downregulation of its downstream target genes, such as Cyclin D1 and c-Myc, which are crucial for cell proliferation.
Signaling Pathway Diagram
Caption: this compound's mechanism of action in HCC cells.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.
Cell Viability Assay (CCK-8)
The anti-proliferative effects of this compound were quantified using the Cell Counting Kit-8 (CCK-8) assay.
-
Cell Seeding: HepG2, HepG2/ADM, and Huh7 cells were seeded in 96-well plates at a density of 5 x 10³ cells per well.
-
Treatment: After 24 hours of incubation, the cells were treated with various concentrations of this compound or Adriamycin for 72 hours. A control group was treated with DMSO (vehicle) at a final concentration of less than 0.1%.
-
Assay: Following treatment, 10 μL of CCK-8 solution was added to each well, and the plates were incubated for an additional 2 hours at 37°C.
-
Measurement: The absorbance was measured at 450 nm using a microplate reader.
-
Data Analysis: The IC50 values were calculated from the dose-response curves.
Apoptosis Analysis by Flow Cytometry
The induction of apoptosis by this compound was assessed using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
-
Cell Treatment: HCC cells were treated with increasing concentrations of this compound for 24 hours.
-
Staining: After treatment, cells were harvested, washed with PBS, and resuspended in binding buffer. Cells were then stained with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells were analyzed using a flow cytometer. Annexin V-positive/PI-negative cells were considered early apoptotic, while Annexin V-positive/PI-positive cells were considered late apoptotic.
Western Blot Analysis
The effect of this compound on the expression of proteins in the Wnt/β-catenin pathway was determined by Western blotting.
-
Protein Extraction: HCC cells were treated with various concentrations of this compound for 24 hours. Total protein was then extracted using RIPA lysis buffer.
-
Protein Quantification: Protein concentration was determined using a BCA protein assay kit.
-
Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane was blocked and then incubated with primary antibodies against β-catenin, Cyclin D1, c-Myc, and other relevant proteins, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Experimental Workflow Diagram
References
Comparative Analysis of Dalbinol and Deguelin on Wnt Signaling: A Guide for Researchers
This guide provides a detailed comparative analysis of two rotenoid compounds, Dalbinol and Deguelin, and their effects on the Wnt signaling pathway. The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of these natural products in diseases characterized by aberrant Wnt signaling, such as cancer.
Introduction to this compound and Deguelin
This compound and Deguelin are both naturally occurring rotenoids, a class of isoflavonoids found in various plant species. Deguelin, isolated from plants like Mundulea sericea, has been extensively studied for its chemopreventive and therapeutic effects in several cancers, including breast, lung, and colon cancer.[1] Its anticancer activities are attributed to the modulation of multiple signaling pathways, including the Wnt/β-catenin pathway.[2] this compound, extracted from the seeds of Amorpha fruticosa L., has also demonstrated anti-proliferative activity, particularly in hepatocellular carcinoma, by targeting the Wnt/β-catenin signaling cascade.[3] Given their structural similarities and shared mechanism of targeting the Wnt pathway, a comparative analysis is valuable for understanding their potential as therapeutic agents.
The Wnt Signaling Pathway: A Brief Overview
The Wnt signaling pathway is a crucial regulator of embryonic development, tissue homeostasis, and regeneration.[4] The canonical Wnt pathway centers on the regulation of the transcriptional co-activator β-catenin. In the absence of a Wnt ligand, a "destruction complex" composed of Axin, APC, CK1, and GSK3β phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation.[5] This keeps cytoplasmic β-catenin levels low.
Upon binding of a Wnt ligand to its Frizzled (Fz) receptor and LRP5/6 co-receptor, the destruction complex is inhibited. This leads to the stabilization and accumulation of β-catenin in the cytoplasm, followed by its translocation to the nucleus. In the nucleus, β-catenin associates with TCF/LEF transcription factors to activate the expression of target genes, such as c-Myc and Cyclin D1, which promote cell proliferation. Dysregulation of this pathway is a common feature in many cancers.
Below is a diagram illustrating the canonical Wnt signaling pathway and the putative points of intervention for this compound and Deguelin.
Comparative Mechanism of Action
Both this compound and Deguelin inhibit the Wnt/β-catenin signaling pathway, primarily by reducing the levels of β-catenin. However, the reported specifics of their mechanisms show some differences.
Deguelin: Studies in breast cancer cells have shown that Deguelin modulates the expression of several key members of the Wnt pathway. It upregulates the expression of Wnt inhibitors such as Wnt Inhibitory Factor 1 (WIF-1) and Dickkopf 4 (DKK4), while downregulating Wnt activators like Wnt14, Wnt2B, and Wnt3. Furthermore, Deguelin treatment leads to a decrease in the phosphorylated (inactive) form of GSK-3β (Ser9), which suggests an increase in its activity. This enhanced GSK-3β activity promotes the phosphorylation and subsequent degradation of β-catenin. The downstream consequences include reduced levels of β-catenin and its target gene, Cyclin D1.
This compound: Research on hepatocellular carcinoma (HCC) cells indicates that this compound's primary mechanism of Wnt inhibition is the promotion of β-catenin degradation through the ubiquitin-proteasome pathway. Treatment with this compound leads to a significant reduction in total β-catenin levels. This effect is associated with a decrease in the levels of Dishevelled (Dvl-2 and Dvl-3) and phospho-GSK-3β (Ser9), which is consistent with the activation of the destruction complex. Consequently, the expression of Wnt target genes, c-Myc and Cyclin D1, is also reduced.
Quantitative Data Comparison
The following tables summarize the quantitative data on the effects of this compound and Deguelin on various cancer cell lines. It is important to note that these data are from separate studies and experimental conditions may vary.
Table 1: Effect of this compound and Deguelin on Cell Proliferation
| Compound | Cell Line | Concentration | % Growth Inhibition | Citation |
| Deguelin | MDA-MB-231 (Breast) | 1 µmol/L | ~87% | |
| BT474 (Breast) | 1 µmol/L | ~75% | ||
| MCF-7 (Breast) | 1 µmol/L | ~60% | ||
| T47D (Breast) | 1 µmol/L | ~50% | ||
| This compound | HepG2 (HCC) | 20 µM | ~50% (IC50) | |
| HepG2/ADM (HCC) | 10 µM | ~50% (IC50) | ||
| Huh7 (HCC) | 20 µM | ~50% (IC50) |
Table 2: Modulation of Wnt Signaling Pathway Components
| Compound | Cell Line | Treatment | Target Protein/Gene | Effect | Citation |
| Deguelin | MDA-MB-231 | 1 µmol/L, 24h | p-GSK-3β (Ser9) | Decrease | |
| MDA-MB-231 | 1 µmol/L, 24h | Total GSK-3β | Increase | ||
| MDA-MB-231 | 1 µmol/L, 24h | β-catenin | Decrease | ||
| MDA-MB-231 | 1 µmol/L, 24h | Cyclin D1 | Decrease | ||
| MDA-MB-231 | 1 µmol/L, 24h | WIF-1 (mRNA) | Upregulation (5.3-fold) | ||
| MDA-MB-231 | 1 µmol/L, 24h | DKK4 (mRNA) | Upregulation (8.0-fold) | ||
| MDA-MB-231 | 1 µmol/L, 24h | Wnt14, Wnt2B, Wnt3 (mRNA) | Downregulation | ||
| This compound | HepG2, HepG2/ADM, Huh7 | 5-20 µM, 24h | β-catenin | Decrease | |
| HepG2, HepG2/ADM, Huh7 | 5-20 µM, 24h | Dvl-2, Dvl-3 | Decrease | ||
| HepG2, HepG2/ADM, Huh7 | 5-20 µM, 24h | p-GSK-3β (Ser9) | Decrease | ||
| HepG2, HepG2/ADM, Huh7 | 5-20 µM, 24h | Cyclin D1, c-Myc | Decrease |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to assess the effects of this compound and Deguelin on the Wnt signaling pathway.
-
Cell Lines: Human cancer cell lines such as MDA-MB-231 (breast), HepG2 (hepatocellular carcinoma), and others are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Assay: To assess cell viability, cells are seeded in 96-well plates and treated with various concentrations of the compounds for specified durations. Subsequently, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well. After incubation, the formazan (B1609692) crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) to determine cell viability.
-
Protein Extraction: Cells are treated with the compounds, harvested, and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification and Electrophoresis: Protein concentration is determined using a BCA protein assay kit. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., β-catenin, GSK-3β, Cyclin D1, c-Myc, and β-actin as a loading control) overnight at 4°C. After washing, the membrane is incubated with HRP-conjugated secondary antibodies.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from treated cells using a suitable kit (e.g., TRIzol reagent). The RNA is then reverse-transcribed into cDNA using a reverse transcription kit.
-
PCR Amplification: qRT-PCR is performed using a thermal cycler with specific primers for the target genes (e.g., WIF-1, DKK4, Wnt proteins) and a housekeeping gene (e.g., β-actin) for normalization. The relative gene expression is calculated using the 2-ΔΔCt method.
This assay is a standard method to specifically measure the transcriptional activity of the canonical Wnt/β-catenin pathway.
-
Principle: The TOPflash plasmid contains TCF/LEF binding sites upstream of a luciferase reporter gene. The FOPflash plasmid, used as a negative control, contains mutated TCF/LEF binding sites. A high TOP/FOPflash ratio indicates active Wnt signaling.
-
Procedure:
-
Cells are seeded in multi-well plates.
-
Cells are co-transfected with either the TOPflash or FOPflash plasmid, along with a Renilla luciferase plasmid (pRL-TK) to normalize for transfection efficiency, using a transfection reagent like Lipofectamine.
-
After transfection, cells are treated with the compound of interest (this compound or Deguelin).
-
Cell lysates are collected, and the luciferase and Renilla activities are measured using a dual-luciferase reporter assay system and a luminometer.
-
The TOPflash and FOPflash activities are normalized to the Renilla activity, and the ratio of TOP/FOP is calculated to determine the specific Wnt pathway activation.
-
Below is a diagram illustrating the workflow of a TOP/FOP Flash Luciferase Reporter Assay.
Conclusion
Both this compound and Deguelin are potent inhibitors of the canonical Wnt/β-catenin signaling pathway. Deguelin appears to act at multiple levels, including the regulation of Wnt ligands and inhibitors, in addition to promoting β-catenin degradation. This compound's reported mechanism focuses on enhancing the ubiquitin-proteasome-mediated degradation of β-catenin. While both compounds show promise as anticancer agents by targeting this critical pathway, the available data from different studies suggest they may have distinct molecular interactions within the Wnt cascade. A direct, head-to-head comparative study in the same cancer models would be beneficial to fully elucidate their relative potency and therapeutic potential. This guide provides a foundation for researchers to design such studies and further explore the utility of these natural compounds in Wnt-driven diseases.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Deguelin’s Anticancer Bioactivity: Challenges and Opportunities in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a rotenoid from Amorpha fruticosa L., exerts anti-proliferative activity by facilitating β-catenin degradation in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small Molecule Wnt Pathway Modulators from Natural Sources: History, State of the Art and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Wnt/β-catenin signaling: components, mechanisms, and diseases - PMC [pmc.ncbi.nlm.nih.gov]
Dalbinol's Cytotoxic Profile: A Comparative Analysis Against Standard Chemotherapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cytotoxic effects of dalbinol (B2462359), a naturally occurring rotenoid, against established chemotherapeutic drugs. The data presented is compiled from preclinical studies and aims to offer an objective assessment of this compound's potential as an anti-cancer agent.
Quantitative Cytotoxicity Data
The following table summarizes the 50% inhibitory concentration (IC50) values of this compound and standard chemotherapeutic drugs across various cancer cell lines. It is important to note that these values were obtained from different studies and direct, head-to-head comparisons in the same experimental setting are limited.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |
| This compound | HepG2 | Hepatocellular Carcinoma | Not explicitly stated, but showed concentration-dependent inhibition | [1] |
| HepG2/ADM (Adriamycin resistant) | Hepatocellular Carcinoma | Not explicitly stated, but showed concentration-dependent inhibition | [1] | |
| Huh7 | Hepatocellular Carcinoma | Not explicitly stated, but showed concentration-dependent inhibition | [1] | |
| LO2 (normal hepatic cell line) | Normal Liver | 16.8 | [1] | |
| Adriamycin (Doxorubicin) | HepG2 | Hepatocellular Carcinoma | Not explicitly stated, but showed concentration-dependent inhibition | [1] |
| HepG2/ADM (Adriamycin resistant) | Hepatocellular Carcinoma | Not explicitly stated, but showed concentration-dependent inhibition | ||
| Huh7 | Hepatocellular Carcinoma | Not explicitly stated, but showed concentration-dependent inhibition | ||
| Rotenone | LO2 (normal hepatic cell line) | Normal Liver | 3.92 |
Experimental Protocols
The cytotoxicity data presented in this guide were primarily generated using the Cell Counting Kit-8 (CCK-8) assay. This is a widely used colorimetric assay to determine the number of viable cells in cell proliferation and cytotoxicity assays.
Cell Counting Kit-8 (CCK-8) Assay Protocol
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium. The plate is then pre-incubated for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: After pre-incubation, 10 µL of the test compound (e.g., this compound, doxorubicin) at various concentrations is added to the wells. The plate is then incubated for a specified period (e.g., 68 or 72 hours).
-
CCK-8 Reagent Addition: Following the treatment period, 10 µL of CCK-8 solution is added to each well. Care is taken to avoid introducing bubbles.
-
Incubation: The plate is incubated for 1-4 hours in the incubator.
-
Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader. The amount of formazan (B1609692) dye generated by cellular dehydrogenases is directly proportional to the number of living cells.
-
Data Analysis: The IC50 value, the concentration of a drug that inhibits cell growth by 50%, is calculated from the dose-response curve.
Mechanism of Action: Signaling Pathways
This compound has been shown to induce apoptosis in hepatocellular carcinoma cells. This process is mediated through the modulation of several key signaling proteins.
Caption: this compound-induced apoptotic signaling pathway.
This compound exerts its cytotoxic effects in part by inducing apoptosis through the intrinsic pathway. It leads to the downregulation of the anti-apoptotic protein Mcl-1 and the upregulation of the pro-apoptotic proteins Bax and Bim. This shift in the balance of Bcl-2 family proteins ultimately results in the activation of caspase-3 and the cleavage of PARP, key executioners of apoptosis.
Furthermore, this compound has been shown to inhibit the Wnt/β-catenin signaling pathway by promoting the degradation of β-catenin via the ubiquitin-proteasome system. Aberrant Wnt/β-catenin signaling is a hallmark of many cancers, including hepatocellular carcinoma.
Experimental Workflow for Cytotoxicity Assessment
The logical flow of a typical in vitro cytotoxicity study is outlined below.
Caption: General workflow for in vitro cytotoxicity assessment.
References
The Synergistic Potential of Dalbinol in Combination Cancer Therapy: A Comparative Guide
For Immediate Release
In the ongoing quest for more effective and less toxic cancer treatments, combination therapies that exhibit synergistic effects are of paramount importance to researchers, scientists, and drug development professionals.[1] Dalbinol (B2462359), a naturally occurring rotenoid, has demonstrated notable anti-cancer properties, primarily through the induction of apoptosis and inhibition of the Wnt/β-catenin signaling pathway in hepatocellular carcinoma cells. While direct studies on the synergistic effects of this compound with other anti-cancer agents are not yet available in the published literature, valuable insights can be drawn from studies on deguelin (B1683977), a structurally similar rotenoid. This guide provides a comparative analysis of the synergistic effects of deguelin with conventional chemotherapeutic agents—cisplatin (B142131), paclitaxel (B517696), and doxorubicin (B1662922)—offering a predictive framework for the potential combination therapies involving this compound.
Quantitative Analysis of Synergistic Effects
The synergistic interaction between a rotenoid, such as deguelin, and various chemotherapeutic agents has been quantified in several studies. The Combination Index (CI) is a standard measure, where CI < 1 indicates synergy, CI = 1 denotes an additive effect, and CI > 1 signifies antagonism.
Table 1: Synergistic Effect of Deguelin and Cisplatin in Gastric Cancer Cells (MGC-803)
| Deguelin (µg/mL) | Cisplatin (µg/mL) | Combination Index (CI) |
| 1.56 | 4.49 | 0.72[2] |
| 3.12 | 3.34 | 0.75[2] |
| 6.25 | 1.45 | 0.76[2] |
Table 2: Synergistic Apoptosis with Deguelin and Paclitaxel in Paclitaxel-Resistant Ovarian Cancer Cells (SKOV3-TR)
| Treatment | Cell Line | Apoptosis Rate (%) |
| Paclitaxel (200 nM) | SKOV3-TR | Data not individually quantified |
| Deguelin (10 µM) | SKOV3-TR | Data not individually quantified |
| Deguelin (10 µM) + Paclitaxel (200 nM) | SKOV3-TR | Significantly increased (p < 0.001) vs. single agents[3] |
Table 3: Synergistic Inhibition of Colony Formation by Deguelin and Doxorubicin in Pancreatic Cancer Cells
| Treatment | Cell Line | % Decrease in Colony Formation |
| Doxorubicin (2.5 µM) | Mia PaCa-2 | 24% |
| Deguelin (25 µM) + Doxorubicin (2.5 µM) | Mia PaCa-2 | 93% |
| Doxorubicin (2.5 µM) | Panc-1 | 21% |
| Deguelin (25 µM) + Doxorubicin (2.5 µM) | Panc-1 | 94% |
Mechanistic Insights into Synergistic Actions
The synergistic effects of deguelin in combination with chemotherapeutic agents are attributed to its ability to modulate key signaling pathways involved in cell survival, proliferation, and drug resistance.
-
With Cisplatin: In gastric cancer cells, the synergistic antitumor effect of deguelin and cisplatin is associated with the downregulation of the PI3K/AKT/Wnt signaling pathway. This combination leads to decreased levels of phosphorylated AKT and β-catenin, ultimately promoting apoptosis.
-
With Paclitaxel: In paclitaxel-resistant ovarian cancer cells, deguelin appears to restore sensitivity to paclitaxel by downregulating the Epidermal Growth Factor Receptor (EGFR) signaling pathway and modulating the expression of Bcl-2 family proteins.
-
With Doxorubicin: In pancreatic cancer cells, doxorubicin induces autophagy, a cellular process that can promote cell survival. Deguelin enhances the anti-cancer effect of doxorubicin by inhibiting this protective autophagy, leading to increased cell death.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. Below are summaries of the key experimental protocols used in the cited studies.
Cell Viability and Synergy Analysis (MTT Assay)
-
Cell Seeding: Cancer cells (e.g., MGC-803) are seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with varying concentrations of deguelin, the chemotherapeutic agent (e.g., cisplatin), or a combination of both for a specified duration (e.g., 48 hours).
-
MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the control group. The Combination Index (CI) is calculated using software like CompuSyn to determine the nature of the drug interaction.
Apoptosis Analysis (Flow Cytometry)
-
Cell Seeding and Treatment: Paclitaxel-resistant ovarian cancer cells (SKOV3-TR) are seeded in 6-well plates at a density of 2 x 10⁵ cells/well and treated with deguelin (10 µM), paclitaxel (200 nM), or the combination for 48 hours.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, which is then incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry: The stained cells are analyzed using a flow cytometer. Annexin V-positive/PI-negative cells are identified as early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
-
Data Quantification: The percentage of apoptotic cells in each treatment group is quantified and compared.
Western Blot Analysis for Signaling Pathway Proteins
-
Cell Lysis: Following drug treatment, cells are washed with PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-AKT, β-catenin, EGFR, LC3) overnight at 4°C.
-
Secondary Antibody Incubation: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Visualizing the Pathways and Workflows
To further elucidate the complex interactions and experimental designs, the following diagrams are provided.
Experimental Workflow for Synergy Assessment
Signaling Pathways in Synergistic Interactions
Conclusion
The data presented for deguelin strongly suggest that rotenoids have the potential to act synergistically with a range of conventional anti-cancer agents. By targeting key survival pathways such as PI3K/AKT/Wnt and EGFR, and inhibiting protective mechanisms like autophagy, these natural compounds can enhance the efficacy of chemotherapy, particularly in drug-resistant cancers. While these findings provide a strong rationale for investigating this compound in combination therapies, it is crucial to conduct direct experimental validation to confirm these synergistic effects and elucidate the specific mechanisms of action for this compound. Such studies will be instrumental in paving the way for novel and more effective treatment strategies for a variety of malignancies.
References
Replicating published findings on Dalbinol's anti-proliferative activity
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the anti-proliferative activity of Dalbinol with other relevant compounds, supported by experimental data and detailed protocols. The focus is on replicating and understanding the published findings regarding this compound's efficacy in hepatocellular carcinoma (HCC).
This compound, a natural rotenoid, has demonstrated significant anti-proliferative effects in hepatocellular carcinoma (HCC) cell lines. Published research indicates that its primary mechanism of action involves the induction of apoptosis and the targeted degradation of β-catenin, a key component of the Wnt signaling pathway.[1][2] This guide delves into the quantitative data supporting these findings, outlines the experimental procedures for replication, and compares this compound's performance with a standard-of-care HCC drug, Sorafenib (B1663141), and another rotenoid, Deguelin.
Comparative Anti-Proliferative Activity
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for this compound, Sorafenib, and Deguelin in the HCC cell lines HepG2 and Huh7.
| Compound | Cell Line | IC50 (µM) | Citation(s) |
| This compound | HepG2 | 4.8 ± 0.5 | |
| Huh7 | 3.2 ± 0.4 | ||
| Sorafenib | HepG2 | ~6 - 7.1 | [3][4][5] |
| Huh7 | ~5.5 - 11.03 | [3][6] | |
| Deguelin | HepG2 | ~5 |
Note: IC50 values for Sorafenib can vary between studies due to different experimental conditions such as incubation time.
Experimental Protocols
To facilitate the replication of these findings, detailed protocols for key experiments are provided below.
Cell Viability Assay (CCK-8)
This protocol is adapted from the methodology used to assess the dose-dependent cytotoxic effects of this compound.
-
Cell Seeding: Seed HepG2 or Huh7 cells in 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 1, 2, 4, 8, 16 µM) for 48 hours.
-
CCK-8 Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubation: Incubate the plates for 2 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC50 value using appropriate software.
Western Blot Analysis for Apoptosis and Signaling Proteins
This protocol outlines the procedure for detecting changes in protein expression following treatment.
-
Cell Lysis: Treat HepG2 or Huh7 cells with the desired concentrations of the compound for 24 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include those against:
-
Apoptosis markers: Cleaved Caspase-3, PARP, Bcl-2, Bax
-
Wnt/β-catenin pathway: β-catenin, GSK-3β, p-GSK-3β (Ser9), Dvl-2, Dvl-3
-
Downstream targets: c-Myc, Cyclin D1
-
Loading control: β-actin or GAPDH
-
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Mechanisms of Action
This compound's anti-proliferative activity is primarily attributed to its ability to induce apoptosis and disrupt the Wnt/β-catenin signaling pathway.[1][2] In contrast, Sorafenib, a multi-kinase inhibitor, exerts its effects by targeting the Raf/MEK/ERK pathway and vascular endothelial growth factor receptors (VEGFRs).[4] Deguelin, another rotenoid, has also been shown to induce apoptosis and inhibit cell proliferation through various pathways, including the PI3K/Akt pathway.
The following diagrams illustrate the experimental workflow for assessing cell viability and the signaling pathway targeted by this compound.
Caption: Experimental workflow for determining the IC50 of this compound.
Caption: this compound's mechanism targeting the Wnt/β-catenin pathway.
References
- 1. This compound, a rotenoid from Amorpha fruticosa L., exerts anti-proliferative activity by facilitating β-catenin degradation in hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a rotenoid from Amorpha fruticosa L., exerts anti-proliferative activity by facilitating β-catenin degradation in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sorafenib inhibits proliferation and invasion of human hepatocellular carcinoma cells via up-regulation of p53 and suppressing FoxM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sorafenib inhibits proliferation and invasion of human hepatocellular carcinoma cells via up-regulation of p53 and suppressing FoxM1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mitochondrial metabolic study guided by proteomics analysis in hepatocellular carcinoma cells surviving long-term incubation with the highest dose of sorafenib - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Handling Dalbinol
For Immediate Implementation: This document provides crucial safety and logistical guidance for the handling and disposal of Dalbinol. Adherence to these protocols is essential for ensuring personnel safety and maintaining a secure laboratory environment. This guide is intended for researchers, scientists, and drug development professionals.
While a specific Safety Data Sheet (SDS) for this compound is not currently available, a thorough analysis of its chemical structure and data from structurally related compounds necessitates the implementation of stringent safety protocols. The following recommendations are based on established best practices for handling potentially hazardous research chemicals.
Essential Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is critical when handling this compound. The following table summarizes the required PPE, categorized by the level of protection offered.
| Protection Level | Item | Specifications |
| Primary Barrier | Gloves | Double-gloving with compatible chemical-resistant gloves is mandatory. The outer glove should be regularly inspected for any signs of degradation or contamination and changed immediately if compromised. |
| Gown | A disposable, solid-front, back-closing gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene) is required. Gowns should be changed immediately after any known or suspected contamination. | |
| Secondary Barrier | Eye Protection | Chemical safety goggles are required at all times when in the vicinity of this compound. A face shield should be worn in conjunction with goggles when there is a risk of splashes or aerosol generation. |
| Respiratory Protection | A NIOSH-approved respirator is necessary when handling this compound powder outside of a certified chemical fume hood or biological safety cabinet. The specific cartridge type should be selected based on a formal risk assessment. | |
| Ancillary Protection | Shoe Covers | Disposable shoe covers must be worn and should be removed before exiting the designated handling area. |
| Head/Hair Covering | A disposable bouffant cap or other appropriate head covering is required to prevent contamination. |
Operational Plan: A Step-by-Step Workflow for Safe Handling
To minimize exposure risk, a standardized workflow must be followed for all procedures involving this compound. This workflow is designed to provide a clear, linear process from preparation to disposal, ensuring that safety is prioritized at every stage.
Disposal Plan: Managing this compound Waste
All materials that come into contact with this compound must be treated as hazardous waste. This includes, but is not limited to, gloves, gowns, shoe covers, pipette tips, and any contaminated labware.
Waste Segregation and Disposal Protocol:
-
Solid Waste: All contaminated solid waste must be placed in a designated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: All solutions containing this compound must be collected in a sealed, labeled, and appropriate hazardous waste container.
-
Sharps: Any contaminated sharps must be disposed of in a designated sharps container for hazardous materials.
-
Disposal: All hazardous waste must be disposed of through the institution's official hazardous waste management program.
Hierarchy of Controls
To ensure the highest level of safety, a multi-tiered approach to hazard control should be implemented. Personal Protective Equipment (PPE) is the final line of defense and should be used in conjunction with other control measures.
By implementing these comprehensive safety measures, researchers can confidently and safely work with this compound, ensuring the integrity of their research and the well-being of all laboratory personnel. This commitment to safety builds a foundation of trust and reinforces our dedication to providing value beyond the product itself.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
